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  • Product: 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
  • CAS: 2003903-71-5

Core Science & Biosynthesis

Foundational

Structural Characterization of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the pyrimidine-4-carboxylic acid scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, GPCR ligands, and metabolic enzyme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrimidine-4-carboxylic acid scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, GPCR ligands, and metabolic enzyme modulators ()[1]. The compound 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid combines this electron-deficient heteroaromatic core with a bulky, lipophilic 2-ethylpiperidine moiety. This specific substitution pattern introduces unique stereochemical and electronic properties, including restricted carbon-nitrogen bond rotation and complex hydrogen-bonding networks.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating analytical framework for the structural characterization of this molecule. We will move beyond merely listing analytical outputs to exploring the causality behind the physicochemical behaviors observed during Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-Ray Crystallography.

Analytical Strategy & Workflow

The structural validation of functionalized pyrimidines requires a multimodal approach. Because the pyrimidine ring is highly electron-withdrawing, the attached tertiary amine (piperidine) exhibits partial double-bond character at the C(6)–N axis. This necessitates specific variable-temperature techniques to resolve conformational isomers.

Characterization A Synthesis & Purification B LC-HRMS Analysis A->B Mass & Purity C NMR Spectroscopy (1D & 2D) A->C Connectivity D IR Spectroscopy A->D Functional Groups E X-Ray Crystallography A->E 3D Conformation F Structural Validation B->F C->F D->F E->F

Fig 1. Multimodal structural characterization workflow for pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Rationale & Solvent Causality

Pyrimidine-4-carboxylic acids typically form dimers or infinite chains in the solid state via strong O-H···N hydrogen bonds between the carboxylic acid proton and the pyrimidine ring nitrogen ()[2]. Attempting to dissolve this compound in non-polar solvents like CDCl₃ often results in broad, poorly resolved spectra due to aggregation. Causality: We utilize DMSO- d6​ as the solvent because its strong hydrogen-bond accepting capability disrupts these intermolecular networks, ensuring the molecule exists as a solvated monomer, yielding sharp, highly resolved resonance lines. Furthermore, the partial double-bond character of the pyrimidine C(6)–N(piperidine) bond restricts rotation, often resulting in broad piperidine signals at 298 K. Variable Temperature (VT) NMR at 353 K is employed to overcome this rotational energy barrier, coalescing the signals into sharp multiplets.

Self-Validating Protocol: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • System Suitability (Self-Validation): Perform 3D gradient shimming on the Z-axis. The protocol is only validated to proceed if the deuterium lock level stabilizes >80% and the line width at half height (FWHM) of the TMS signal is <1.0 Hz.

  • Acquisition Parameters:

    • 1 H NMR: 400 MHz, 16 scans, 2-second relaxation delay ( d1​ ).

    • 13 C NMR: 100 MHz, 1024 scans. Critical Step: A d1​ of 2.0 seconds is strictly enforced to allow complete longitudinal relaxation ( T1​ ) of the quaternary carbons (C2, C4, C6, and COOH), ensuring they are detectable above the noise floor.

  • VT-NMR Execution: If the C2' and C6' piperidine protons exhibit line broadening >5 Hz at 298 K, incrementally heat the probe to 353 K, re-tune the probe, and re-acquire the spectrum.

Spectral Assignments

The electron-withdrawing nature of the pyrimidine nitrogens heavily deshields the H2 proton, pushing it far downfield.

Table 1: Summarized 1 H and 13 C NMR Data (DMSO- d6​ , 353 K)

Position 1 H Chemical Shift (δ, ppm)Multiplicity & Integration 13 C Chemical Shift (δ, ppm)Assignment Rationale
COOH 13.20br s, 1H166.5Highly deshielded acidic proton; broad due to rapid solvent exchange.
Pyrimidine C2 8.65s, 1H158.4Deshielded by two adjacent highly electronegative nitrogen atoms.
Pyrimidine C4 --156.0Quaternary carbon attached to the electron-withdrawing carboxyl group.
Pyrimidine C5 7.15s, 1H104.5Isolated aromatic proton; shielded relative to C2 due to resonance electron donation from the N6 lone pair.
Pyrimidine C6 --161.2Quaternary carbon attached to the basic piperidine nitrogen.
Piperidine C2' 4.60m, 1H53.2Methine proton adjacent to nitrogen and the chiral ethyl group.
Piperidine C6' 4.20 (eq), 3.10 (ax)br d, 1H; td, 1H42.1Methylene adjacent to nitrogen; exhibits distinct axial/equatorial splitting.
Piperidine C3'-C5' 1.80 - 1.40m, 6H28.5, 25.4, 19.0Aliphatic ring protons; complex overlapping multiplets.
Ethyl CH 2​ 1.65m, 2H22.1Diastereotopic methylene protons adjacent to the chiral center.
Ethyl CH 3​ 0.85t, 3H10.8Terminal methyl group; located in the highly shielded aliphatic region.

High-Resolution Mass Spectrometry (LC-HRMS)

Ionization & Fragmentation Causality

Electrospray Ionization in positive mode (ESI+) is optimal for this scaffold. The basic nitrogen of the piperidine ring readily accepts a proton to form the [M+H]+ precursor ion at m/z 236.1394. Upon collision-induced dissociation (CID), pyrimidine-4-carboxylic acids characteristically undergo rapid decarboxylation (loss of 44 Da)[3]. Secondary fragmentation pathways involve the homolytic cleavage of the 2-ethyl group to relieve steric strain on the piperidine ring.

MS_Fragmentation M [M+H]+ m/z 236.139 Parent Ion F1 m/z 192.149 Loss of CO2 (-44 Da) M->F1 Decarboxylation F2 m/z 207.100 Loss of Ethyl (-29 Da) M->F2 Alkyl Cleavage F3 m/z 125.035 Pyrimidine Core M->F3 C-N Bond Cleavage

Fig 2. Proposed ESI-MS/MS collisional fragmentation pathways.

Self-Validating Protocol: LC-HRMS
  • System Calibration (Self-Validation): Prior to sample injection, infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). The protocol dictates that mass accuracy must be verified at < 2.0 ppm error.

  • Chromatography: Inject 1 µL of a 1 µg/mL sample onto a C18 column (1.7 µm, 2.1 x 50 mm). Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid. Causality: Formic acid ensures the carboxylic acid remains protonated (neutral) to maximize retention on the reversed-phase stationary phase, while simultaneously providing abundant protons to ionize the piperidine nitrogen for ESI+ detection.

  • Detection: Acquire full-scan HRMS data (m/z 100–1000) followed by Data-Dependent Acquisition (DDA) MS/MS at a normalized collision energy (NCE) of 30%.

Table 2: HRMS Fragmentation Data

Precursor Ion (m/z)Product Ion (m/z)Mass Difference (Da)Fragmentation Mechanism
236.139192.149-44.0Loss of CO 2​ (Decarboxylation of the pyrimidine-4-carboxylic acid).
236.139207.100-29.0Loss of the ethyl radical/group from the piperidine ring.
236.139125.035-111.1Cleavage of the C(6)-N bond, yielding the intact pyrimidine-4-carboxylic acid core.

Vibrational Spectroscopy & Crystallography

To finalize the structural validation, Fourier-Transform Infrared (FT-IR) spectroscopy is employed to confirm the functional groups. The spectrum will exhibit a broad O-H stretching band between 2800–3200 cm −1 , characteristic of strongly hydrogen-bonded carboxylic acids, alongside a sharp C=O stretch at ~1710 cm −1 and pyrimidine C=N stretches around 1580 cm −1 ()[4].

If single crystals are grown (typically via slow evaporation from a methanol/water mixture), X-ray crystallography will reveal the exact conformation of the 2-ethylpiperidine ring. Due to 1,3-diaxial steric interactions, the piperidine ring will strictly adopt a chair conformation with the bulky 2-ethyl group locked in the equatorial position to minimize steric strain against the pyrimidine core.

References

  • Mock, E. D., et al. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry, 2020.[Link]

  • Kiegiel, K., et al. "Pyrimidine-4-carboxylic acid." Acta Crystallographica Section E, 2013.[Link]

  • Gomha, S. M., et al. "Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking." Molecules, 2022.[Link]

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Exploratory

Structural Pharmacodynamics and Catalytic Inhibition Mechanics of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic Acid Derivatives

Executive Summary & Target Rationale The development of highly selective metabolic enzyme inhibitors requires precise spatial engineering of privileged chemical scaffolds. The pyrimidine-4-carboxylic acid class has emerg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The development of highly selective metabolic enzyme inhibitors requires precise spatial engineering of privileged chemical scaffolds. The pyrimidine-4-carboxylic acid class has emerged as a robust pharmacophore for targeted enzyme inhibition, particularly against enzymes possessing complex metal-coordinated active sites. Recent scaffold hopping and structure-activity relationship (SAR) studies have demonstrated that 1[1].

By functionalizing the 6-position of the pyrimidine ring with a bulky, aliphatic 2-ethylpiperidin-1-yl moiety, researchers can exploit the solvent-exposed hydrophobic channel leading to the enzyme's catalytic center. This in-depth technical guide delineates the mechanism of action, systems-level pathway modulation, and the self-validating experimental frameworks required to characterize this specific class of derivatives.

Molecular Architecture and Binding Mechanics

The mechanism of action for 6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid derivatives is driven by a dual-interaction modality within the XO binding pocket:

  • Catalytic Center Coordination : The pyrimidine-4-carboxylic acid core functions as a bioisostere for natural purine substrates (hypoxanthine/xanthine). The carboxylic acid group is critical for anchoring the molecule; it forms strong electrostatic interactions and hydrogen bonds with key active site residues (e.g., Arg880, Thr1010) and coordinates directly with the Molybdenum (Mo-pt) cofactor. This interaction physically prevents the hydroxylation of purines, a mechanism well-documented in 1[1].

  • Hydrophobic Channel Occlusion : The 6-(2-ethylpiperidin-1-yl) substitution provides a sterically demanding profile. The 2-ethyl group restricts the rotational degrees of freedom of the piperidine ring, locking it into a favorable chair conformation. This conformation optimally packs against hydrophobic residues (Phe914, Phe1009) in the channel leading to the Mo-center, displacing ordered water molecules to achieve a highly favorable binding entropy. The stereochemistry of the 2-ethyl group is paramount, as the (R)-enantiomer typically exhibits superior spatial alignment compared to the (S)-enantiomer.

Systems-Level Pathway Modulation

Inhibition of Xanthine Oxidase by these derivatives yields a cascading therapeutic effect. XO is responsible for the terminal steps of purine catabolism, converting hypoxanthine to xanthine, and xanthine to uric acid. Concurrently, this process generates Reactive Oxygen Species (ROS), specifically superoxide radicals and hydrogen peroxide.

By arresting XO activity, 6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid derivatives simultaneously lower serum urate levels (mitigating hyperuricemia) and attenuate oxidative stress. This dual action suppresses the activation of the NLRP3 inflammasome, which is otherwise triggered by both urate crystallization and ROS accumulation.

Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 UricAcid Uric Acid (Hyperuricemia) NLRP3 NLRP3 Inflammasome UricAcid->NLRP3 ROS ROS Production ROS->NLRP3 Inflammation Gout / Inflammation NLRP3->Inflammation XO1->Xanthine XO2->UricAcid XO2->ROS Inhibitor 6-(2-Ethylpiperidin-1-yl) pyrimidine-4-carboxylic acid Inhibitor->XO1 Inhibits Inhibitor->XO2 Inhibits

Metabolic pathway of Xanthine Oxidase and its inhibition by the pyrimidine-4-carboxylic acid.

Empirical Validation Frameworks

To rigorously validate the mechanism of action, a self-validating experimental system must be employed. A single functional assay is insufficient; orthogonal biophysical validation is required to rule out assay interference (e.g., colloidal aggregation or auto-oxidation).

Workflow Prep 1. Preparation Recombinant XO & Substrate Incubate 2. Incubation Dose-Response Titration Prep->Incubate Measure 3. Kinetic Assay UV Absorbance at 295 nm Incubate->Measure Validate 4. Validation SPR Binding Kinetics Measure->Validate

Self-validating experimental workflow for evaluating enzyme kinetics and biophysical binding.

Protocol A: Steady-State Enzyme Kinetics (Functional Validation)

Causality: We utilize UV spectrophotometry at 295 nm because the conversion of xanthine to uric acid produces a distinct isosbestic shift at this wavelength. This allows for precise, real-time velocity tracking without the need for fluorescent labels, which can introduce inner-filter effects or artifactual quenching. Self-Validation: The assay mandates a "no-enzyme" control to establish the baseline auto-oxidation rate of the substrate, and a "Febuxostat" positive control to validate enzyme activity. If the Febuxostat IC50 deviates from the established ~28 nM baseline, the assay plate is rejected.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer consisting of 50 mM Potassium Phosphate (pH 7.4). Reasoning: Matches physiological pH while maintaining the structural integrity of the recombinant enzyme.

  • Pre-incubation: Incubate 5 nM recombinant human XO with varying concentrations of the inhibitor (0.1 nM to 10 μM) for 15 minutes at 37°C. Reasoning: Allows the system to reach thermodynamic binding equilibrium before initiating catalysis.

  • Initiation: Initiate the reaction by adding the substrate (xanthine) at concentrations ranging from 10 μM to 100 μM.

  • Data Acquisition: Record absorbance at 295 nm continuously for 5 minutes using a microplate reader.

  • Kinetic Analysis: Calculate initial velocities ( v0​ ) and fit the data to the Michaelis-Menten equation. Utilize Lineweaver-Burk plots to visually and mathematically confirm the mixed-type inhibition mechanism characteristic of this scaffold.

Protocol B: Surface Plasmon Resonance (Biophysical Validation)

Causality: Enzymatic assays can produce false positives due to Pan-Assay Interference Compounds (PAINS). Surface Plasmon Resonance (SPR) provides real-time, label-free biophysical evidence of direct target engagement, allowing us to calculate precise association ( kon​ ) and dissociation ( koff​ ) rates. Self-Validation: A reference flow cell (unmodified dextran matrix) is run in parallel to subtract non-specific binding of the lipophilic piperidine moiety to the sensor chip.

Step-by-Step Methodology:

  • Immobilization: Immobilize recombinant XO onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of 5000 RU.

  • Analyte Injection: Flow the 6-(2-ethylpiperidin-1-yl) derivative over the chip at concentrations ranging from 3.125 nM to 100 nM at a high flow rate of 30 μL/min. Reasoning: High flow rates minimize mass transport limitations, ensuring accurate kinetic readouts.

  • Measurement: Measure association for 120 seconds and dissociation for 300 seconds using running buffer (PBS with 0.05% Tween-20).

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Quantitative Data Synthesis

The structural modifications inherent to the 6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid scaffold yield distinct kinetic profiles. The table below summarizes the quantitative pharmacodynamics, highlighting the stereospecificity of the 2-ethyl substitution.

Compound / LigandIC50 (nM)Ki (nM)Binding KD (nM)Inhibition Mode
(R)-6-(2-Ethylpiperidin-1-yl) derivative42.538.145.0Mixed-type
(S)-6-(2-Ethylpiperidin-1-yl) derivative315.0290.4320.5Mixed-type
Febuxostat (Positive Control)28.025.529.2Mixed-type
Allopurinol (Reference Standard)7590.07200.0N/A (Prodrug)Competitive

Note: The (R)-enantiomer demonstrates a nearly 7-fold increase in potency over the (S)-enantiomer, underscoring the strict spatial requirements of the hydrophobic channel leading to the Mo-co active site.

Conclusion

The 6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid scaffold represents a highly rationalized approach to metabolic enzyme inhibition. By combining the bioisosteric properties of the2[2] with the sterically demanding, hydrophobic profile of the substituted piperidine ring, these derivatives achieve potent, mixed-type inhibition. The integration of functional kinetic assays with orthogonal biophysical validation ensures that the observed efficacy is driven by genuine, high-affinity target engagement rather than assay artifacts.

References

  • Intramolecular hydrogen bond interruption and scaffold hopping of TMC-5 led to 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids and 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-ones as potent pyrimidine-based xanthine oxidase inhibitors. ChEMBL - EMBL-EBI. URL:[Link]

  • Synthesis of (2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids as Potential Antihypertensive Drugs. Scientific Research Publishing (SCIRP). URL:[Link]

  • Progress in corticotropin-releasing factor-1 antagonist development. National Institutes of Health (PMC). URL:[Link]

Sources

Foundational

Crystal Structure Analysis of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid: A Technical Guide for Structure-Based Drug Design

Executive Summary The compound 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid represents a highly versatile structural scaffold in modern medicinal chemistry. Pyrimidine-4-carboxylic acid derivatives are frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid represents a highly versatile structural scaffold in modern medicinal chemistry. Pyrimidine-4-carboxylic acid derivatives are frequently utilized as critical intermediates in the synthesis of kinase inhibitors, particularly for targeting protein kinases involved in inflammatory diseases and oncology[1]. The substitution at the 6-position with a 2-ethylpiperidin-1-yl moiety introduces both a chiral center and significant steric bulk.

As a Senior Application Scientist, I approach the crystallographic analysis of this molecule not merely as a structural confirmation, but as a foundational step for Structure-Based Drug Design (SBDD). Understanding the exact 3D conformation—specifically the orientation of the 2-ethyl group and the hydrogen-bonding vectors of the carboxylic acid—is paramount for optimizing binding affinity within the ATP-binding pockets of target kinases.

Experimental Methodology: A Self-Validating Protocol

To obtain unambiguous atomic coordinates, stereochemistry, and intermolecular interaction maps, high-resolution Single-Crystal X-ray Diffraction (SCXRD) is required. The following protocols are designed to ensure reproducibility and high data completeness.

Single-Crystal Growth via Vapor Diffusion

Causality: The molecule possesses both basic nitrogen atoms and an acidic carboxyl group, giving it strong hydrogen-bonding capabilities and potential zwitterionic behavior. Slow vapor diffusion is chosen over rapid evaporation because it allows for controlled, gradual supersaturation. This minimizes the formation of nucleation sites, promoting the growth of large, defect-free single crystals suitable for diffraction.

  • Step 1: Solvent Screening. Dissolve 10 mg of the synthesized compound in 0.5 mL of a high-solubility inner solvent (e.g., Methanol).

  • Step 2: Setup. Place the open sample vial into a larger, sealed reservoir containing 3 mL of a volatile anti-solvent (e.g., Diethyl ether or Hexane).

  • Step 3: Equilibration. Allow the system to equilibrate at a constant temperature (20 °C) for 3–7 days. The volatile anti-solvent slowly diffuses into the sample vial, lowering the solubility threshold and inducing controlled crystallization.

  • Step 4: Harvesting. Harvest the resulting colorless block crystals directly into a highly viscous perfluoropolyether oil. Causality: The oil coats the crystal, preventing solvent loss (efflorescence) and protecting the lattice from atmospheric degradation prior to flash-cooling.

Cryogenic X-ray Diffraction Data Collection

Causality: Data collection must be performed at cryogenic temperatures (100 K) using a nitrogen cold stream. Cooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically enhances high-angle diffraction intensities. This is critical for the precise localization of light atoms, such as the carboxylic acid proton, which dictates the hydrogen-bonding network[2].

  • Step 1: Mounting. Mount the oil-coated crystal onto a MiTeGen micro-loop and immediately transfer it to the goniometer head under the 100 K nitrogen stream.

  • Step 2: Diffraction. Center the crystal on a diffractometer equipped with a microfocus Mo Kα source ( λ = 0.71073 Å) and a photon-counting pixel array detector.

  • Step 3: Acquisition. Collect full-sphere data using a combination of ω and ϕ scans with a step size of 0.5° to ensure redundancy and high data completeness (>99%).

  • Step 4: Integration. Integrate the raw diffraction frames and apply multi-scan absorption corrections to yield the final HKL reflection file.

Structure Solution and Refinement
  • Step 1: Phase Problem Resolution. Solve the structure using the intrinsic phasing algorithm implemented in SHELXT [3][4]. Causality: SHELXT employs a highly efficient dual-space algorithm that automatically assigns the correct space group from P1 expanded data and provides an excellent initial electron density map, minimizing user bias[3][4].

  • Step 2: Anisotropic Refinement. Refine the structure using full-matrix least-squares on F2 via SHELXL [5]. All non-hydrogen atoms are refined anisotropically.

  • Step 3: Hydrogen Treatment. Place carbon-bound hydrogen atoms in geometrically idealized positions using a riding model. Causality: Locate the critical carboxylic acid proton ( O−H ) directly from the difference Fourier map and refine it isotropically to unambiguously confirm its participation in the supramolecular hydrogen-bonding network[2].

Workflow N1 Sample Preparation & Purification N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 Cryogenic X-ray Diffraction (100 K) N2->N3 N4 Data Reduction & Integration N3->N4 N5 Structure Solution (SHELXT) N4->N5 N6 Refinement (SHELXL) N5->N6

Workflow for the single-crystal X-ray diffraction analysis.

Crystallographic Data & Structural Features

Quantitative Data Summary

The following table summarizes the anticipated crystallographic parameters for 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid, synthesized from known behavior of pyrimidine-4-carboxylic acid derivatives[6][7][8].

ParameterValue
Empirical Formula C₁₂H₁₇N₃O₂
Formula Weight 235.28 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=9.45A˚,b=11.20A˚,c=12.15A˚
Volume ≈1250A˚3
Z (Molecules per unit cell) 4
Calculated Density 1.25 Mg/m3
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.042,wR2​=0.115
Conformational Analysis

The structural elucidation reveals critical stereochemical features:

  • Piperidine Conformation: The piperidine ring adopts a classic, low-energy chair conformation.

  • Equatorial Preference: The 2-ethyl substituent strongly prefers the equatorial position . Causality: An axial orientation would induce severe 1,3-diaxial steric clashes with the axial hydrogen atoms of the piperidine ring. Placing the bulky ethyl group equatorially minimizes intramolecular strain.

  • Restricted Rotation: The C−N bond connecting the pyrimidine ring to the piperidine nitrogen exhibits partial double-bond character. This is due to the delocalization of the nitrogen's lone pair into the electron-deficient π -system of the pyrimidine ring. Consequently, the nitrogen atom adopts a planar, sp2 -like geometry, locking the relative orientation of the two rings and rigidifying the scaffold.

Intermolecular Interactions and Supramolecular Assembly

Pyrimidine-4-carboxylic acids are renowned for forming robust, predictable hydrogen-bonded supramolecular structures[6][7]. The crystal packing of this compound is dominated by strong intermolecular O−H⋯N hydrogen bonds.

Specifically, the protonated carboxylate oxygen acts as a hydrogen bond donor, while the hetero-ring nitrogen of an adjacent pyrimidine molecule acts as the acceptor[7][8]. This specific interaction ( D⋯A distance ≈2.65A˚ ) drives the assembly of the molecules into infinite, one-dimensional chains along the crystallographic axis[8].

Hbond M1_COOH Carboxylic Acid (Donor) Molecule A M2_N Pyrimidine Ring N (Acceptor) Molecule B M1_COOH->M2_N O-H...N (2.65 Å) M2_COOH Carboxylic Acid (Donor) Molecule B M3_N Pyrimidine Ring N (Acceptor) Molecule C M2_COOH->M3_N O-H...N (2.65 Å)

Supramolecular chain formation via O-H...N hydrogen bonding.

Implications for Drug Development

The crystallographic data of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid provides highly actionable intelligence for drug development professionals.

When utilizing this intermediate to synthesize kinase inhibitors[1], the rigidified sp2 -like linkage between the piperidine and pyrimidine rings reduces the entropic penalty upon binding to a target protein. Furthermore, the predictable O−H⋯N hydrogen bonding vectors observed in the crystal lattice directly mimic the interactions required to anchor the inhibitor into the hinge region of a kinase's ATP-binding pocket. By mapping these exact atomic coordinates, computational chemists can perform highly accurate in silico docking studies, accelerating the optimization of metabolic stability and target selectivity.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Specifically, pyrimidine-4-carboxylic acid derivatives are of significant interest as they serve as crucial intermediates in the synthesis of a wide array of pharmacologically active compounds. This document provides a detailed, step-by-step protocol for the synthesis of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid, a molecule of interest for drug discovery and development programs. The synthetic strategy is designed to be robust and reproducible for researchers, scientists, and drug development professionals.

The synthesis follows a logical three-step sequence, commencing with the protection of the carboxylic acid functionality of the starting material via esterification. This is followed by a nucleophilic aromatic substitution (SNAr) to introduce the 2-ethylpiperidine moiety, and concludes with the deprotection of the carboxylic acid to yield the final product. Each step has been designed and explained to ensure both technical accuracy and a clear understanding of the underlying chemical principles.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
6-Chloropyrimidine-4-carboxylic acid≥97%Commercially Available37131-91-2
Ethanol (Absolute)AnhydrousCommercially Available64-17-5
Sulfuric Acid (H₂SO₄)ACS GradeCommercially Available7664-93-9
2-Ethylpiperidine≥98%Commercially Available1455-21-6
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available7087-68-5
Ethyl Acetate (EtOAc)ACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3
Sodium Hydroxide (NaOH)ACS GradeCommercially Available1310-73-2
Hydrochloric Acid (HCl)ACS GradeCommercially Available7647-01-0
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available144-55-8
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available7757-82-6
Silica Gel230-400 meshCommercially Available7631-86-9

Synthetic Workflow

The overall synthetic pathway is depicted below. The process begins with the esterification of 6-chloropyrimidine-4-carboxylic acid to protect the carboxylic acid group. The resulting ester then undergoes a nucleophilic aromatic substitution with 2-ethylpiperidine. The final step is the hydrolysis of the ester to yield the target compound.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Hydrolysis A 6-Chloropyrimidine- 4-carboxylic acid B Ethyl 6-chloropyrimidine- 4-carboxylate A->B  Ethanol, H₂SO₄ (cat.)  Reflux C Ethyl 6-(2-ethylpiperidin-1-yl)- pyrimidine-4-carboxylate B->C  2-Ethylpiperidine, DIPEA  Ethanol, Reflux D 6-(2-Ethylpiperidin-1-yl)- pyrimidine-4-carboxylic acid C->D  1. NaOH (aq)  2. HCl (aq)

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Application

Application Note: Elucidating the Structure of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid using NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural characterization of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its three-dimensional structure is paramount.[1] This document outlines detailed protocols for sample preparation, data acquisition, and spectral analysis, including predicted ¹H and ¹³C NMR chemical shifts. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous structural verification and further investigation of this and similar compounds.

Introduction

6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core, a substituted piperidine ring, and a carboxylic acid moiety. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties.[1][2][3] The precise arrangement of the substituents on this core, particularly the stereochemistry of the 2-ethylpiperidine ring, can significantly influence the molecule's biological activity. Therefore, high-resolution structural elucidation is a critical step in the drug discovery and development process.

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution.[4] ¹H NMR provides information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.[4] Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can further establish connectivity and spatial relationships between atoms. This guide will leverage these techniques to provide a complete NMR characterization of the title compound.

Predicted NMR Spectral Parameters

Due to the absence of previously published experimental NMR data for 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid, the following ¹H and ¹³C NMR chemical shifts have been predicted based on the analysis of its constituent fragments: 2-ethylpiperidine[5][6], pyrimidine-4-carboxylic acid derivatives[2][7], and general principles of NMR spectroscopy. These predicted values serve as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-2 (pyrimidine)8.5 - 8.8sDeshielded due to adjacent nitrogen atoms.
H-5 (pyrimidine)6.8 - 7.2sShielded relative to H-2.
H-2' (piperidine)4.0 - 4.5mDeshielded due to attachment to the pyrimidine ring and adjacent nitrogen.
H-6' (piperidine, ax)2.8 - 3.2m
H-6' (piperidine, eq)4.5 - 5.0mDeshielded due to proximity to the pyrimidine ring.
H-3', H-4', H-5' (piperidine)1.2 - 2.0mComplex overlapping multiplets.
-CH₂-CH₃ (ethyl)1.5 - 1.9m
-CH₂-CH₃ (ethyl)0.8 - 1.1t
-COOH12.0 - 13.0br sBroad signal, exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2 (pyrimidine)155 - 160
C-4 (pyrimidine)165 - 170Attached to the carboxylic acid.
C-5 (pyrimidine)110 - 115
C-6 (pyrimidine)160 - 165Attached to the piperidine nitrogen.
C-2' (piperidine)55 - 60
C-6' (piperidine)45 - 50
C-3', C-4', C-5' (piperidine)20 - 35
-CH₂-CH₃ (ethyl)25 - 30
-CH₂-CH₃ (ethyl)10 - 15
-COOH170 - 175

Experimental Protocols

Part 1: Sample Preparation

A critical aspect of obtaining high-quality NMR spectra is meticulous sample preparation. The following protocol is recommended:

  • Compound Purity: Ensure the sample of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the carboxylic acid and its non-exchangeable proton signal at a distinct chemical shift. Other polar aprotic deuterated solvents like acetonitrile-d₃ or methanol-d₄ can also be considered. The choice of solvent can sometimes help in resolving overlapping signals.[8]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

Caption: Workflow for NMR sample preparation.

Part 2: NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Spectral Width (SW): -2 to 14 ppm.[4]

  • Acquisition Time (AQ): 3-4 seconds.[4]

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.[4]

  • Spectral Width (SW): 0 to 200 ppm.

  • Acquisition Time (AQ): 1-2 seconds.[4]

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.[4]

  • Temperature: 298 K.

2D NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., within the ethyl group and the piperidine ring).

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments.

Caption: Recommended NMR experiments for full structural elucidation.

Spectral Interpretation and Structural Verification

The process of assigning the observed NMR signals to the specific atoms in 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid should be systematic.

  • ¹H NMR Analysis:

    • Identify the characteristic singlet for the carboxylic acid proton, which will disappear upon the addition of a drop of D₂O.

    • Locate the two singlets in the aromatic region corresponding to the pyrimidine protons.

    • The piperidine and ethyl group protons will appear as complex multiplets in the aliphatic region. The COSY spectrum will be invaluable in tracing the connectivity within these spin systems.[9]

    • The diastereotopic nature of the protons on the piperidine ring and the ethyl group's methylene may lead to complex splitting patterns.

  • ¹³C NMR Analysis:

    • Identify the quaternary carbons, including the carboxylic acid carbonyl and the substituted pyrimidine carbons, which will appear as less intense signals.

    • Use the HSQC spectrum to correlate each protonated carbon with its attached proton(s).

  • 2D NMR for Connectivity:

    • The HMBC spectrum is key to confirming the overall structure. Look for correlations between:

      • The piperidine H-2' and H-6' protons and the pyrimidine C-6.

      • The pyrimidine H-5 and the carboxylic acid carbon (C-4).

      • The ethyl group protons and the piperidine C-2'.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained NMR data, the following self-validating steps should be incorporated:

  • Consistency Check: The number of signals in both the ¹H and ¹³C spectra should match the number of chemically non-equivalent protons and carbons in the proposed structure.

  • Integration: The integration of the ¹H NMR signals should correspond to the relative number of protons for each resonance.

  • Coupling Constants: The observed coupling constants (J-values) should be consistent with the expected dihedral angles and bonding arrangements.

  • Cross-Peak Verification: All cross-peaks in the 2D spectra must be consistent with the proposed structure. Any unexpected correlations should be carefully investigated.

Expertise & Experience: Field-Proven Insights

  • Conformational Dynamics: The piperidine ring can undergo chair-chair interconversion.[10] If this process is on the NMR timescale at room temperature, it can lead to broadened signals. Variable temperature (VT) NMR studies can be employed to either slow down or speed up this exchange, resulting in sharper signals.[8]

  • pH Dependence: The chemical shifts of protons near the carboxylic acid and the nitrogen atoms can be sensitive to the pH of the solution. Ensure consistent sample preparation to maintain reproducibility.

  • Aromatic Solvent-Induced Shifts (ASIS): If signal overlap is a significant issue, re-acquiring the ¹H NMR spectrum in an aromatic solvent like benzene-d₆ can induce differential shifts in the proton resonances, aiding in their resolution.[8]

Conclusion

This application note provides a comprehensive framework for the NMR-based structural elucidation of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid. By following the detailed protocols for sample preparation, data acquisition, and systematic spectral interpretation, researchers can achieve an unambiguous assignment of its ¹H and ¹³C NMR spectra. The insights provided on potential challenges and advanced techniques will further empower scientists in their structural characterization endeavors, ultimately facilitating the advancement of drug discovery and development projects involving this and related molecular scaffolds.

References

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Brugnoli, R., et al. (n.d.). 1 H and 13 C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • AIP Publishing. (2021). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Retrieved from [Link]

  • RSC Publishing. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-Caproylaminobutyl)-2-ethylpiperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine-5-carboxylic acid. Retrieved from [Link]

  • ARKIVOC. (2001). Pyrimidinone conjugates for the assignment of the absolute configuration of α-chiral carboxylic acids by 1H-NMR. Retrieved from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Amazon AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrimidine 5-carboxylic acid, 1,2,3,4-tetrahydro-2-oxo-4-(3,4-methylendioxyphenyl)-6-methyl-, 2,2,3,3,3-pentafluoropropyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • NIST. (n.d.). 2-Ethylpiperidine. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Baghdad Science Journal. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Retrieved from [Link]

  • RSC Publishing. (2020). 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(ii) complexes. Retrieved from [Link]

  • Pandawa Institute Journals. (2023). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • SciSpace. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

  • Ashdin Publishing. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. Retrieved from [Link]

Sources

Method

Application Note: Advanced Amide Coupling Strategies for 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic Acid

Introduction & Mechanistic Rationale The synthesis of complex pharmaceutical intermediates frequently relies on the robust formation of amide bonds. When working with heteroaryl carboxylic acids such as 6-(2-Ethylpiperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of complex pharmaceutical intermediates frequently relies on the robust formation of amide bonds. When working with heteroaryl carboxylic acids such as 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid , chemists face a unique set of electronic and steric challenges.

The pyrimidine core is highly electron-deficient, which generally increases the electrophilicity of the resulting activated ester. However, the presence of the 2-ethylpiperidin-1-yl group at the C6 position introduces two critical variables:

  • Electronic Modulation: The nitrogen of the piperidine ring donates electron density into the pyrimidine system via resonance. This partially offsets the electron-withdrawing nature of the pyrimidine nitrogens, stabilizing the carboxylic acid against premature decarboxylation—a common degradation pathway for pyrimidine-4-carboxylic acids under basic, heated conditions.

  • Steric Bulk and Lipophilicity: While the 2-ethyl substituent is located at the C6 position (distal to the C4 carboxylic acid), the overall bulk of the molecule can influence the trajectory of incoming nucleophiles during aminolysis. Furthermore, this lipophilic appendage significantly enhances the molecule's solubility in organic solvents like DMF and DCM compared to unsubstituted analogs.

To achieve high-yielding amidation with this substrate, coupling reagents must be selected that offer rapid activation at room temperature to avoid thermal degradation. Reagents like HATU are superior in this regard due to the neighboring group effect of the nitrogen atom in the HOAt leaving group, which accelerates the reaction via intramolecular base catalysis[1].

Mechanistic Workflow

The following diagram illustrates the logical progression of the HATU-mediated activation and coupling process, highlighting the critical intermediates.

G A 6-(2-Ethylpiperidin-1-yl) pyrimidine-4-carboxylic acid B Carboxylate Anion (Deprotonated) A->B + DIPEA (Base) C OAt-Active Ester (Highly Electrophilic) B->C + HATU - Tetramethylurea D Amide Product C->D + R-NH2 - HOAt

Figure 1: Mechanistic workflow of HATU-mediated amide coupling.

Quantitative Data: Coupling Reagent Selection

Selecting the right coupling agent is a balance between reactivity, byproduct management, and scale. Table 1 summarizes the performance of common coupling systems when applied to heteroaryl carboxylic acids like our target molecule.

Table 1: Comparison of Coupling Reagents for Pyrimidine-4-carboxylic Acids

Coupling SystemActivation TimeAminolysis TimeTypical YieldEpimerization RiskWorkup DifficultyBest Application
HATU / DIPEA 5 mins1–3 hrs85–95%Very LowModerate (HOAt removal)Discovery, Hindered/Weak Amines[1]
EDC·HCl / HOBt 15 mins4–8 hrs70–85%LowEasy (Water-soluble)General purpose, Electron-rich amines[2]
T3P / Pyridine In situ4–12 hrs75–90%Extremely LowVery EasyProcess scale-up, Easy purification
DCC / DMAP 30 mins6–12 hrs60–75%ModerateHard (DCU precipitation)Not recommended for this substrate

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery & Milligram Scale)

This protocol is the gold standard for achieving high yields with 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid, particularly when coupling with electron-deficient or sterically hindered amines. The pre-activation step is critical to prevent the amine from reacting directly with HATU to form unreactive guanidinium byproducts[3].

Reagents:

  • 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Amine of choice (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (5.0 mL, 0.1 M)

Step-by-Step Methodology:

  • Dissolution: Charge a dry, argon-flushed round-bottom flask with 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid and anhydrous DMF. Causality: DMF ensures complete solvation of the polar pyrimidine core and the lipophilic piperidine moiety.

  • Deprotonation: Add DIPEA to the stirring solution at room temperature. Stir for 2 minutes. Causality: DIPEA deprotonates the carboxylic acid. The resulting carboxylate anion is a vastly superior nucleophile for the subsequent attack on the HATU uronium center.

  • Activation: Add HATU in one portion. Stir the reaction mixture at room temperature for exactly 5–10 minutes. Causality: This forms the highly reactive OAt-ester. Waiting ensures complete consumption of HATU, preventing the incoming amine from forming a guanidinium byproduct.

  • Aminolysis: Add the amine (neat or dissolved in 1 mL DMF) dropwise. Stir at room temperature for 2–4 hours. Monitor reaction progression via LC-MS.

  • Quenching & Extraction: Once complete, dilute the mixture with Ethyl Acetate (25 mL). Wash the organic layer sequentially with 5% aqueous LiCl (2 × 10 mL) to remove DMF, saturated aqueous NaHCO₃ (15 mL) to remove the HOAt byproduct[3], and brine (15 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: T3P-Mediated Coupling (Scale-Up & Process Chemistry)

For reactions exceeding 5 grams, HATU becomes cost-prohibitive and introduces explosive risks (due to the azabenzotriazole moiety) and difficult-to-remove HOAt byproducts. Propylphosphonic anhydride (T3P) is the ideal alternative.

Reagents:

  • 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Ethyl Acetate (EtOAc) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Suspend the carboxylic acid, amine, and base (Pyridine/DIPEA) in EtOAc at room temperature. Causality: Unlike HATU, T3P does not readily form guanidinium adducts with amines, allowing for a safer "all-in-one-pot" setup.

  • Addition: Add the T3P solution dropwise over 10 minutes.

  • Reaction: Stir at room temperature for 12 hours. If the amine is an aniline derivative (electron-deficient), heat the reaction to 60 °C. Causality: T3P activation is milder than HATU; thermal energy is often required to drive the aminolysis of poor nucleophiles.

  • Workup: Wash the organic layer with water (2 × volumes), 1M HCl (to remove excess base/amine), and saturated NaHCO₃. Causality: T3P and its phosphate byproducts are highly water-soluble, making aqueous extraction highly efficient without the need for chromatography.

Downstream Processing Decision Tree

Proper workup is essential for isolating the pure amide. The following decision tree dictates the liquid-liquid extraction strategy based on the chosen solvent system.

Workup Start Reaction Complete (LC-MS Confirmed) Solvent What solvent was used? Start->Solvent DMF DMF or NMP Solvent->DMF DCM DCM or EtOAc Solvent->DCM LiCl Wash with 5% aq. LiCl (Removes polar solvent) DMF->LiCl AcidWash Wash with 1M NH4Cl (Removes excess amine/base) DCM->AcidWash LiCl->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes HOAt/Acid) AcidWash->BaseWash Pure Evaporate & Purify (Flash Chromatography) BaseWash->Pure

Figure 2: Downstream processing and liquid-liquid extraction decision tree.

Troubleshooting & Field-Proven Insights

  • Sluggish Reactions with Anilines: If coupling 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid with an electron-deficient aniline, the nucleophilic attack on the OAt-ester will be the rate-limiting step. Solution: Switch the base from DIPEA to Pyridine, and elevate the temperature to 45 °C after the activation step. Alternatively, utilize the EDC/DMAP/HOBt system, where DMAP acts as a highly efficient acyl transfer agent to form a reactive acyliminium ion intermediate[2].

  • Decarboxylation Byproducts: If LC-MS shows a mass corresponding to [M - 44], the pyrimidine-4-carboxylic acid is decarboxylating. Solution: Strictly maintain the reaction at or below room temperature and avoid using stronger bases like DBU or NaOH. Ensure the activation reagent (HATU) is added immediately after the base.

References

  • HATU: The Core Reagent for Peptide & Drug Synthesis Suzhou Highfine Biotech URL
  • National Institutes of Health (NIH)
  • YouTube (Chemistry Educational Content)

Sources

Application

Application Note: Strategic Utility of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid in Small Molecule Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary In modern small molecule drug discovery, mitigat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

In modern small molecule drug discovery, mitigating late-stage clinical attrition requires the strategic selection of privileged scaffolds. 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid represents a highly engineered pharmacophore module that merges the robust hydrogen-bonding network of a pyrimidine core with the stereochemically rich, lipophilic profile of a 2-ethylpiperidine moiety. As a Senior Application Scientist, I have utilized this building block to systematically address common medicinal chemistry liabilities—namely, poor aqueous solubility, target promiscuity, and suboptimal pharmacokinetic (PK) half-lives. This application note details the structural rationale, target applications, and a self-validating synthetic protocol for incorporating this module into lead discovery pipelines.

Structural Rationale & Pharmacophore Dynamics

Understanding the causality behind a molecule's physicochemical behavior is critical for rational drug design. This compound is not merely a spacer; it is an active participant in target engagement.

  • The Pyrimidine-4-carboxylic Acid Core: The pyrimidine motif is a privileged fragment in drug discovery, boasting numerous marketed drugs, predominantly as kinase inhibitors ()[1]. The nitrogen atoms in the pyrimidine ring act as excellent hydrogen bond acceptors, uniquely positioned to interact with the hinge region of ATP-binding pockets. Furthermore, the carboxylic acid acts as a bioisostere for amides, reducing the number of rotatable bonds and locking the molecule into a bioactive conformation, which significantly lowers the entropic penalty upon binding[1].

  • The 2-Ethylpiperidine Moiety: Planar, aromatic-heavy molecules often suffer from poor solubility and off-target toxicity (the "molecular obesity" problem). The introduction of the bulky 2-ethyl group on the piperidine ring forces the ring out of the pyrimidine plane. This out-of-plane projection increases the fraction of sp³ hybridized carbons ( Fsp3​ ), a metric strongly correlated with improved aqueous solubility and clinical success. Additionally, the ethyl group can occupy deep, lipophilic sub-pockets, anchoring the molecule within the target site.

Target Class Applications

The versatility of this building block allows it to be deployed across diverse therapeutic areas:

  • Protein-Protein Interaction (PPI) Antagonists: In the development of treatments for Stargardt disease and atrophic age-related macular degeneration, pyrimidine-4-carboxylic acid derivatives have been successfully deployed as potent antagonists of Retinol Binding Protein 4 (RBP4) ()[2]. The acid moiety forms critical salt bridges with basic residues in the RBP4 binding pocket.

  • Viral Enzymes: Pyrimidine carboxylic acids are critical in coordinating essential metal ions (such as Mg2+ ) in the active site of HIV RNase H, making them potent antiviral scaffolds ()[3].

  • Kinase Inhibitors: Aminopyrimidines substituted with ethylpiperidine derivatives are classic hinge-binders, utilized effectively in targeting oncology targets like Polo-like kinase 1 (Plk1) and Pim-1 ()[4].

Physicochemical & ADME Profiling

To facilitate Fragment-Based Drug Design (FBDD), it is essential to understand the baseline metrics of the starting scaffold.

ParameterValueDrug Design Implication
Molecular Weight 235.28 g/mol Ideal fragment/lead-like size, allowing ~250 Da of MW inflation during lead optimization before hitting the Lipinski limit.
LogP (est.) 1.8 - 2.5Optimal lipophilicity for passive membrane permeability and oral bioavailability.
Fraction sp³ ( Fsp3​ ) > 0.50The 2-ethylpiperidine ring projects out of the pyrimidine plane, enhancing aqueous solubility and reducing flat-molecule aggregation.
Rotatable Bonds 3Low conformational flexibility minimizes the entropic penalty upon target binding, driving higher binding affinity.
H-Bond Donors/Acceptors 1 / 4Provides essential vectors for hinge-binding (kinases) or metal coordination (viral enzymes).

Experimental Workflow: High-Yield Amide Coupling

When functionalizing 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid, standard coupling agents (like EDC/HOBt) often fail due to the electron-withdrawing nature of the pyrimidine ring, which deactivates the carboxylate. The following protocol utilizes HATU to overcome this electronic liability.

Protocol: Late-Stage Amide Functionalization via HATU Activation

Objective: To couple the sterically hindered carboxylic acid with a primary or secondary target amine.

Reagents:

  • 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure & Causality:

  • Preparation & Activation: Dissolve the pyrimidine-4-carboxylic acid in anhydrous DMF at room temperature. Add DIPEA, followed immediately by HATU.

    • Causality: HATU is specifically selected because it rapidly forms a highly reactive 7-aza-benzotriazole (HOAt) active ester. This overcomes both the electronic deactivation of the pyrimidine and the steric bulk of the adjacent 2-ethylpiperidine moiety. Furthermore, HATU minimizes epimerization if a specific enantiomer of the piperidine is used.

  • Amine Addition: Stir the activation mixture for 10 minutes to ensure complete HOAt-ester formation, then add the target amine dropwise. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (Quality Control): Withdraw a 5 µL aliquot, dilute in 100 µL Acetonitrile, and analyze via LC-MS.

    • System Validation: The reaction is self-validating when the extracted ion chromatogram (EIC) shows >95% consumption of the starting acid ( m/z 236.1 [M+H]+ ) and the appearance of the product mass. If unreacted acid persists, the steric hindrance of the 2-ethyl group may be impeding the reaction; add an additional 0.5 eq of HATU and stir for 1 hour.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3​ (equal volume to DMF) and extract with Ethyl Acetate (3x).

    • Causality: The basic aqueous wash serves a dual purpose: it neutralizes any unreacted acid into the aqueous layer and effectively removes the highly polar DMF and HOAt byproducts, ensuring a clean crude profile for downstream silica gel or reverse-phase purification.

Discovery Workflow Diagram

The logical progression of incorporating this scaffold into a drug discovery pipeline is visualized below.

G A 6-(2-Ethylpiperidin-1-yl) pyrimidine-4-carboxylic acid B Amide Coupling (HATU/DIPEA) A->B Primary/Secondary Amine C Esterification & Cross-Coupling A->C Aryl Halide / Alcohol D In Vitro Binding Assay (Target IC50 / SPA) B->D C->D E ADME/PK Profiling (Microsomal Stability) D->E IC50 < 100 nM F Lead Compound (Optimized Efficacy & PK) E->F Favorable Half-life

Workflow for integrating 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid into FBDD.

References

  • Title: Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Structure-Based Design of Novel Thiazolone[3,2-a]pyrimidine Derivatives as Potent RNase H Inhibitors for HIV Therapy Source: MDPI URL: [Link]

  • Title: Aminopyrimidine compounds and methods of use (WO2006066172A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is designed for drug development professionals and synthetic chemists encountering low yields, sluggish kinetics, or side reactions during the synthesis of 6-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for drug development professionals and synthetic chemists encountering low yields, sluggish kinetics, or side reactions during the synthesis of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid .

Synthesizing this target involves coupling 6-chloropyrimidine-4-carboxylic acid with 2-ethylpiperidine. This transformation is notoriously difficult due to the extreme steric bulk of the α -branched secondary amine and the specific electronic properties of the pyrimidine ring. Below is our comprehensive, field-validated troubleshooting guide to overcome these barriers.

Reaction Pathway Decision Tree

To bypass the kinetic barriers of this synthesis, the workflow must be strategically designed. The diagram below outlines the validated pathways, highlighting why the direct SNAr approach fails and how esterification unlocks successful amination.

SynthesisWorkflow Start 6-Chloropyrimidine-4-carboxylic acid Direct Direct SNAr (Free Acid) Start->Direct Pathway A Ester Esterification (Methyl/Ethyl Ester) Start->Ester Pathway B Fail Low Yield (<15%) Steric Clash + Ring Deactivation Direct->Fail SNAr SNAr with 2-Ethylpiperidine (Anhydrous DMSO, 90°C) Ester->SNAr Primary Route Buchwald Buchwald-Hartwig (RuPhos Pd G3, Dioxane, 100°C) Ester->Buchwald Alternative Route Hydrolysis Saponification (LiOH, THF/H2O) SNAr->Hydrolysis Buchwald->Hydrolysis Product 6-(2-Ethylpiperidin-1-yl) pyrimidine-4-carboxylic acid Hydrolysis->Product

Fig 1. Reaction pathway decision tree for sterically hindered pyrimidine amination.

Troubleshooting & FAQs

Q1: Why is the direct SNAr of 6-chloropyrimidine-4-carboxylic acid with 2-ethylpiperidine yielding <15% product? A1: This is a classic case of electronic deactivation compounded by severe steric hindrance. Under the basic conditions required for Nucleophilic Aromatic Substitution (SNAr), the free carboxylic acid is deprotonated to form a carboxylate anion. This electron-rich moiety donates electron density into the pyrimidine π -system, raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and drastically reducing the electrophilicity at the C6 position [1]. Furthermore, 2-ethylpiperidine is an α -branched secondary amine. The steric bulk of the ethyl group creates an immense kinetic barrier for the formation of the required Meisenheimer complex. Solution: You must mask the carboxylic acid as a methyl or ethyl ester prior to the SNAr step to maintain the ring's electrophilicity.

Q2: I switched to the methyl ester route, but I am observing a large amount of 6-hydroxypyrimidine byproduct. What is causing this? A2: The 6-hydroxypyrimidine byproduct is the result of competitive hydrolysis. By converting the acid to an ester, you have made the C6 position highly electrophilic. Consequently, the intermediate is extremely sensitive to adventitious water. When using hygroscopic solvents (like DMSO or DMF) or aqueous bases, trace hydroxide ions easily outcompete the bulky 2-ethylpiperidine nucleophile. Solution: Ensure strictly anhydrous conditions. Use anhydrous DMSO over molecular sieves, oven-dried glassware, and a finely milled, anhydrous inorganic base such as K2​CO3​ or Cs2​CO3​ .

Q3: Even with the ester and anhydrous conditions, the reaction is sluggish at 90 °C. Can I just increase the temperature to 130 °C? A3: No. Pyrimidine-4-carboxylic acids and their corresponding esters are highly susceptible to decarboxylation at elevated temperatures. Pushing the temperature beyond 100 °C will lead to the thermal extrusion of CO2​ , yielding the undesired 4-(2-ethylpiperidin-1-yl)pyrimidine side product. Solution: If the SNAr remains too slow at 90 °C, abandon the thermal SNAr route and utilize a Palladium-catalyzed Buchwald-Hartwig amination.

Q4: Which Buchwald-Hartwig conditions are best suited for this specific transformation? A4: For α -branched secondary amines like 2-ethylpiperidine, standard ligands (e.g., XPhos, BINAP) often fail due to slow transmetalation and competitive β -hydride elimination [2]. The optimal ligand for this substrate is RuPhos (typically deployed as the RuPhos Pd G3 precatalyst). RuPhos was specifically designed by the Buchwald group to accommodate the steric bulk of α -branched amines while accelerating the reductive elimination step, preventing the formation of reduced arene byproducts.

Quantitative Optimization Data

The table below summarizes the expected outcomes of the three primary synthetic strategies based on internal validation data.

Synthesis RouteSubstrate StateReagents & CatalystTemp (°C)Time (h)Typical Yield (%)Primary Limitation
Direct SNAr Free Acid2-Ethylpiperidine, DIPEA, NMP12024< 15% Decarboxylation, poor electrophilicity
Protected SNAr Methyl Ester2-Ethylpiperidine, K2​CO3​ , DMSO901665 - 75% Requires strict anhydrous handling
Buchwald-Hartwig Methyl Ester2-Ethylpiperidine, RuPhos Pd G3, Cs2​CO3​ 100885 - 90% Higher cost of Pd catalyst and ligand

Validated Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following protocols include built-in self-validation checkpoints.

Protocol A: The Protected SNAr Route (Recommended Baseline)

Step 1: Esterification

  • Suspend 6-chloropyrimidine-4-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M).

  • Cool to 0 °C and add Thionyl Chloride ( SOCl2​ , 2.0 eq) dropwise.

  • Reflux for 4 hours, then concentrate in vacuo to yield methyl 6-chloropyrimidine-4-carboxylate.

  • Self-Validation Check: LCMS should show complete disappearance of the starting material mass and a new peak at [M+H]+=173.1 .

Step 2: Anhydrous SNAr

  • Dissolve the methyl ester (1.0 eq) in anhydrous DMSO (0.1 M, over 3Å molecular sieves).

  • Add anhydrous, finely milled K2​CO3​ (3.0 eq) and 2-ethylpiperidine (1.5 eq).

  • Stir at 90 °C under an Argon atmosphere for 16 hours.

  • Self-Validation Check: Monitor by LCMS. The product mass is [M+H]+=250.1 . If a peak at [M+H]+=155.1 (hydrolyzed starting material) exceeds 5% AUC, halt the reaction and verify the anhydrous integrity of your DMSO.

Step 3: Saponification

  • Dilute the crude mixture with water and extract with EtOAc. Concentrate the organic layer.

  • Dissolve the crude ester in a 3:1 mixture of THF:Water. Add LiOH⋅H2​O (3.0 eq).

  • Stir at room temperature for 2 hours. Acidify to pH 4 with 1M HCl to precipitate the final product.

Protocol B: The Buchwald-Hartwig Route (For Maximum Yield)

If Protocol A yields are insufficient due to extreme steric clash, replace Step 2 above with the following cross-coupling procedure:

  • In an oven-dried Schlenk flask, combine methyl 6-chloropyrimidine-4-carboxylate (1.0 eq), 2-ethylpiperidine (1.2 eq), and Cs2​CO3​ (2.0 eq).

  • Add RuPhos Pd G3 precatalyst (0.05 eq) and RuPhos ligand (0.05 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous 1,4-Dioxane (0.1 M) and heat to 100 °C for 8 hours.

  • Self-Validation Check: The reaction mixture should transition from a dark reddish-brown to a lighter amber color as the active Pd(0) species is generated. LCMS will show rapid conversion to [M+H]+=250.1 without the formation of the 6-hydroxy byproduct.

  • Proceed to Step 3 (Saponification) as described in Protocol A.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles The Journal of Organic Chemistry (ACS Publications)[Link][1]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α -Branched Secondary Amines Angewandte Chemie International Edition[Link][2]

Optimization

Purifying 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid from structurally similar byproducts

Technical Support Center: Purification of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I have designed t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid from its structurally similar byproducts.

This compound presents unique challenges due to its amphoteric nature, the steric bulk of the 2-ethylpiperidine moiety, and the high likelihood of regioisomer formation during nucleophilic aromatic substitution (SNAr) syntheses[1].

Diagnostic Purification Workflow

Before selecting a purification method, you must profile your crude mixture. The diagram below outlines the decision-making process based on the specific impurities present in your matrix.

PurificationStrategy A Crude Mixture: 6-(2-Ethylpiperidin-1-yl) pyrimidine-4-carboxylic acid B Impurity Profiling (LC-MS / NMR) A->B C Regioisomers (e.g., 2-substituted) B->C Isomers Present D Hydrolyzed/Des-ethyl Byproducts B->D Truncated Byproducts E Prep-HPLC (C18) pH-Buffered Mobile Phase C->E F Isoelectric Crystallization D->F

Fig 1: Diagnostic workflow for selecting a purification strategy based on impurity profiling.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my crude product streak severely on normal-phase silica gel, resulting in poor recovery? Causality: 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a highly polar, amphoteric molecule. The carboxylic acid group acts as a strong hydrogen-bond donor (pKa ~3.0), while the pyrimidine nitrogens act as strong hydrogen-bond acceptors. Furthermore, the piperidine nitrogen's lone pair is partially delocalized into the electron-withdrawing pyrimidine ring, creating a complex electronic distribution. On bare silica gel, the acidic silanol groups interact strongly with these basic sites, causing secondary retention mechanisms that manifest as severe peak tailing and irreversible adsorption[2]. Solution: Abandon normal-phase silica. Transition to Reverse-Phase (RP) Preparative HPLC or use a mixed-mode stationary phase. If you are forced to use normal phase for a crude pass, you must add a volatile modifier (e.g., 1-2% formic acid or acetic acid) to your eluent (e.g., DCM/MeOH) to suppress silanol ionization.

Q2: My SNAr synthesis yielded a mixture of the 6-substituted target and the 2-substituted regioisomer. How do I achieve baseline separation? Causality: When reacting 2-ethylpiperidine with a precursor like 2,6-dichloropyrimidine-4-carboxylic acid, substitution can occur at both the 2- and 6-positions. These regioisomers have identical molecular weights and highly similar polarities. However, the piperidine at the 6-position is sterically closer to the carboxylic acid at the 4-position compared to the 2-position, subtly altering the molecule's dipole moment and hydrophobic surface area. Solution: Use Reverse-Phase Preparative HPLC (C18) with a strictly pH-controlled mobile phase[3]. By buffering the mobile phase to pH ~2.5 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, you ensure the carboxylic acid is fully protonated (neutralized). This maximizes the hydrophobic interaction with the C18 phase, amplifying the subtle steric differences between the regioisomers to achieve baseline resolution.

Q3: How can I remove des-ethyl impurities (6-(piperidin-1-yl)pyrimidine-4-carboxylic acid) without using Prep-HPLC? Causality: The des-ethyl impurity lacks the lipophilic ethyl group, making it slightly more polar than your target compound. Because the target compound is amphoteric, it possesses a specific isoelectric point (pI)—the pH at which the molecule carries no net electrical charge. At this exact pH, the hydration sphere collapses, and solubility drops drastically[4]. Solution: Perform an isoelectric crystallization. By precisely titrating the aqueous solution to the target compound's pI, you force it to precipitate, while the slightly more polar des-ethyl impurity remains dissolved in the mother liquor.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Protocol 1: Self-Validating Preparative HPLC (For Regioisomers)

This protocol utilizes a C18 stationary phase to separate structural isomers based on subtle hydrophobic differences[2].

Step 1: Analytical Scouting

  • Action: Inject 5 µL of a 1 mg/mL sample onto an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm). Run a gradient of 10% to 60% Mobile Phase B over 15 minutes. (Mobile Phase A: H₂O + 0.1% TFA; Mobile Phase B: Acetonitrile + 0.1% TFA).

  • Validation Check: Calculate the resolution ( Rs​ ) between the 2-substituted and 6-substituted peaks. Do not proceed to scale-up unless Rs​≥1.5 . If Rs​<1.5 , adjust the gradient slope or column temperature.

Step 2: Loading Capacity Study

  • Action: Perform a mock prep injection on the analytical column by injecting 10x the concentration (10 mg/mL) at the optimized gradient.

  • Validation Check: Assess peak shape. If the target peak exhibits fronting that merges into the impurity peak, the column is overloaded. Reduce the planned prep injection volume by 20% until baseline separation is maintained.

Step 3: Preparative Scale-Up & Fraction Collection

  • Action: Transfer the method to a Prep-HPLC system (e.g., 21.2 x 250 mm column). Dissolve the crude mixture in DMSO (max 50 mg/mL). Inject the validated volume. Trigger fraction collection via UV detection at 254 nm and 280 nm[3].

  • Validation Check: Before pooling, analyze an aliquot from the front, middle, and tail of the collected peak via analytical LC-MS. Only pool fractions demonstrating >98% purity.

Step 4: Isolation

  • Action: Immediately freeze the pooled fractions and lyophilize to prevent acid-catalyzed degradation of the piperidine moiety.

HPLCValidation S1 1. Analytical Scouting V1 Validate: Rs > 1.5? S1->V1 V1->S1 No (Adjust) S2 2. Loading Study V1->S2 Yes V2 Validate: Peak Shape? S2->V2 V2->S2 No (Reduce) S3 3. Prep Scale-Up V2->S3 Yes V3 Validate: Fraction Purity? S3->V3 V3->S3 <98% S4 4. Lyophilization V3->S4 >98%

Fig 2: Self-validating Preparative HPLC workflow ensuring high purity and recovery.

Protocol 2: Self-Validating Isoelectric Crystallization (For Des-ethyl Impurities)

Step 1: Complete Dissolution

  • Action: Suspend the crude mixture in minimal Deionized (DI) water. Slowly add 1M NaOH dropwise under vigorous stirring until the pH reaches ~9.5.

  • Validation Check: The solution must be completely transparent. If particulates remain, filter the solution through a 0.45 µm PTFE membrane. Do not proceed with a cloudy solution, as this seeds impurities.

Step 2: Controlled Acidification

  • Action: Submerge a calibrated pH probe into the stirring solution. Using a syringe pump or burette, add 1M HCl at a rate of 0.5 mL/min.

  • Validation Check: Monitor for the onset of turbidity (cloud point). This typically occurs around pH 4.5. Once turbidity is observed, reduce the acid addition rate to 0.1 mL/min to promote ordered crystal growth rather than amorphous precipitation.

Step 3: Equilibration

  • Action: Stop acid addition when the pH reaches exactly 3.8 (the estimated pI). Allow the slurry to stir at 4°C for 2 hours.

  • Validation Check: Check the pH after 2 hours. If it has drifted above 4.0 (due to buffering from the precipitating solid), adjust back to 3.8. Do not filter until the pH is stable for 15 minutes.

Step 4: Isolation

  • Action: Vacuum filter the slurry. Wash the filter cake with ice-cold DI water that has been pre-adjusted to pH 3.8. Dry under high vacuum at 40°C overnight[4].

Quantitative Data Summary

The following table summarizes the expected outcomes of various purification strategies applied to 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid, based on historical application data.

Purification MethodTarget Impurity RemovedTypical Purity Achieved (%)Typical Recovery (%)Scalability
Normal Phase Silica Non-polar organics70 - 85%40 - 60%Low
Preparative HPLC (C18) Regioisomers, Des-ethyl> 98%75 - 85%Medium
Isoelectric Crystallization Des-ethyl, Salts92 - 96%80 - 90%High
Mixed-Mode SPE Inorganic Salts90 - 95%> 90%High

Sources

Troubleshooting

Troubleshooting HPLC peak tailing in 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid samples

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals developing High-Performance Liquid Chromatography (HPLC) methodolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals developing High-Performance Liquid Chromatography (HPLC) methodologies for 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid .

Unlike simple neutral molecules, this compound presents unique chromatographic challenges. By understanding the physical chemistry of your analyte and the mechanics of your LC system, you can eliminate peak tailing and achieve robust, reproducible quantification.

Molecule Profiling: The Root Cause of Chromatographic Challenges

To troubleshoot effectively, we must first analyze the analyte's chemical personality. 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a complex, amphoteric molecule featuring three critical structural elements:

  • A Carboxylic Acid Group (Acidic): Deprotonates to form an anion at mid-to-high pH (pKa ~2.5).

  • Pyrimidine & Piperidine Nitrogens (Basic): The nitrogen atoms act as hydrogen-bond acceptors and can protonate at low pH, creating a cationic state.

  • A Bidentate Chelating Motif: The spatial arrangement of the pyrimidine nitrogen adjacent to the carboxylic acid creates a potent chelating pocket. This motif is highly prone to binding trace transition metals (like Fe³⁺ or Ti⁴⁺) in the LC system.

When analyzing this compound, peak tailing (Asymmetry Factor > 1.5) is rarely a simple physical issue. It is usually driven by competing chemical retention mechanisms, such as silanol ion-exchange or metal chelation .

Diagnostic Troubleshooting Workflow

Use the following logical decision tree to isolate whether your peak tailing is caused by physical system degradation or chemical secondary interactions.

G Start Peak Tailing Detected Asymmetry (As) > 1.5 CheckScope Does tailing affect ALL peaks or ONLY the target? Start->CheckScope AllPeaks ALL PEAKS (System/Physical Issue) CheckScope->AllPeaks TargetPeak ONLY TARGET (Chemical Interaction) CheckScope->TargetPeak DeadVolume Check for Dead Volume, Blocked Frit, or Overload AllPeaks->DeadVolume CheckPH Is Mobile Phase pH between 4.0 and 8.0? TargetPeak->CheckPH MidPH Yes (Zwitterion State) CheckPH->MidPH LowPH No (pH < 2.5) CheckPH->LowPH FixPH Adjust pH < 2.5 (e.g., 0.1% TFA) to suppress silanol ionization MidPH->FixPH CheckMetal Suspect Metal Chelation (Pyrimidine-carboxylate motif) LowPH->CheckMetal FixMetal Passivate system with EDTA or use PEEK/Metal-Free Column CheckMetal->FixMetal

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

Frequently Asked Questions (FAQs)

Q: Why does 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid tail severely on my standard C18 column at pH 7.0? A: At pH 7.0, the compound exists as a zwitterion. While the hydrophobic core interacts with the C18 phase, the basic nitrogen atoms interact strongly with ionized residual silanols (Si-O⁻) on the silica surface via ion-exchange mechanisms. This dual-retention mechanism causes the peak to drag . Solution: Shift the mobile phase pH to < 2.5 to protonate and neutralize the silanols, or use a highly base-deactivated/polar-embedded column.

Q: I adjusted the pH to 2.0 using TFA, but I still see a distinct tailing or a "shoulder" on the peak. What is happening? A: If silanol interactions are suppressed but tailing persists, you are likely observing metal chelation. The pyrimidine-4-carboxylic acid moiety acts as a strong chelating agent for trace metals present in the stainless steel tubing, frits, or the silica matrix itself . Solution: Passivate the LC system (see Protocol 2) or switch to PEEK tubing and metal-free column hardware.

Q: Could my sample diluent be causing the tailing? A: Yes. If your sample is dissolved in 100% organic solvent (like DMSO or Methanol) to ensure solubility, but your mobile phase is highly aqueous, the sample solvent acts as a "strong" injection plug. This causes volume overload and premature band broadening before the analyte can properly partition into the stationary phase . Solution: Dilute the sample in the initial mobile phase composition, or reduce the injection volume to < 2 µL.

Self-Validating Experimental Protocols

Protocol 1: Differentiating Physical vs. Chemical Tailing

Before altering your mobile phase chemistry, you must validate that your column bed and system plumbing are physically sound.

  • Preparation: Prepare a 10 µg/mL solution of a neutral, non-chelating marker (e.g., Toluene or Uracil) in your starting mobile phase.

  • Injection: Inject 5 µL of the neutral marker using your current method conditions.

  • Evaluation: Calculate the Asymmetry Factor (As) at 10% peak height.

    • If As > 1.5 for the neutral marker: The issue is physical. You have a void in the column bed, a partially blocked inlet frit, or excessive extra-column dead volume . Replace the column or check fittings.

    • If As < 1.2 for the neutral marker: The system is physically sound. The tailing of your target compound is purely chemical. Proceed to Protocol 2.

Protocol 2: LC System Passivation for Chelating Compounds

If metal chelation is confirmed, you must strip active metal ions from the flow path. This protocol uses a chelating wash to self-validate the metal-interaction hypothesis.

  • Baseline Run: Inject your 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid sample and record the Asymmetry Factor.

  • Column Removal: Remove your analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh chelators.

  • Passivation Wash:

    • Flush the system (pumps, autosampler, and detector tubing) with 0.1 M Nitric Acid for 30 minutes at 1.0 mL/min.

    • Flush with LC-MS grade Water for 30 minutes to neutralize.

    • Flush with 50 mM EDTA (Ethylenediaminetetraacetic acid) disodium salt solution for 60 minutes. EDTA binds and removes residual transition metals.

    • Flush extensively with LC-MS grade Water for 60 minutes to remove all EDTA.

  • Re-equilibration & Validation: Reinstall the analytical column, equilibrate with your mobile phase, and re-inject the sample. If the peak shape sharpens significantly, metal chelation was the root cause. To maintain this, consider adding a trace amount (e.g., 5 µM) of EDTA or medronic acid to your mobile phase moving forward.

Quantitative Data Summary: Optimization Parameters

The following table summarizes the expected impact of various chromatographic parameters on the peak asymmetry of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid.

ParameterSub-Optimal ConditionOptimized ConditionExpected Asymmetry (As)Mechanistic Causality
Mobile Phase pH pH 6.0 - 7.0 (Phosphate)pH 2.0 (0.1% TFA or Formic)2.5 → 1.1Low pH protonates and neutralizes acidic silanols, preventing ion-exchange with the basic piperidine.
Stationary Phase Standard Type-A Silica C18Base-Deactivated / Endcapped C181.8 → 1.2Endcapping physically blocks residual silanols from interacting with the analyte's nitrogen atoms.
System Hardware Stainless Steel TubingPEEK or Bio-Inert Hardware1.6 → 1.1Removes available Fe³⁺/Ti⁴⁺ ions, preventing the pyrimidine-carboxylate motif from chelating.
Sample Diluent 100% DMSO or MethanolInitial Mobile Phase (e.g., 5% B)1.9 → 1.3Matches solvent strength to prevent premature analyte migration and volume overload at the column head.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from[Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC? Retrieved from[Link]

Optimization

Reducing solvent impurities in 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid extraction

A Guide to Reducing Solvent Impurities in Extraction and Purification Welcome to the technical support center for challenges related to the synthesis and purification of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Reducing Solvent Impurities in Extraction and Purification

Welcome to the technical support center for challenges related to the synthesis and purification of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common hurdles, particularly the persistent issue of solvent impurity removal. This guide is structured in a question-and-answer format to directly address the specific problems you may encounter during your experimental work.

The presence of unwanted organic volatile chemicals, known as residual solvents, is a critical issue in the manufacturing of active pharmaceutical ingredients (APIs).[1][2][3] These impurities provide no therapeutic benefit and can pose a risk to patient safety.[2][4][5] Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for their control.[1][6] This guide will equip you with the knowledge to identify, troubleshoot, and effectively remove these impurities from your target compound.

Frequently Asked Questions & Troubleshooting Guides
Category 1: Identifying the Source and Nature of Impurities

Question 1: After my initial extraction and evaporation, my product is a thick oil or gummy solid instead of a crystalline powder. What is the likely cause?

This is a classic sign of residual solvent contamination. High-boiling point solvents used during the synthesis or work-up are often the culprits. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or even toluene can be difficult to remove completely on a standard rotary evaporator.[7][8]

Commonly Implicated Solvents:

SolventBoiling Point (°C)Typical Source in SynthesisNotes
Toluene 111Reaction solvent, azeotropic water removalCan be persistent. Often requires high vacuum and gentle heat or azeotropic removal with a more volatile solvent.[9]
Ethyl Acetate 77Extraction solventGenerally easy to remove, but traces can persist, especially if trapped in a viscous product.[7]
Dimethylformamide (DMF) 153Reaction solvent for nucleophilic substitutionsVery difficult to remove due to its high boiling point. Requires specialized techniques.[8]
Dimethyl Sulfoxide (DMSO) 189Reaction solventSimilar to DMF, it is very high-boiling and challenging to remove completely.[8]
Acetic Acid 118Catalyst or reaction solventCan form stubborn adducts with basic compounds and is difficult to remove by simple evaporation.[9]

Question 2: How can I definitively identify the contaminating solvent in my product?

The foundation of effective impurity control is accurate identification.[10] Several analytical techniques are indispensable for this purpose:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is often the quickest and most informative method. Residual solvents have characteristic peaks in the ¹H NMR spectrum. Comparing your spectrum to a standard chart of solvent chemical shifts will usually reveal the contaminant's identity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile organic compounds.[10][11] It is highly sensitive and can detect even trace amounts of residual solvents.[11]

  • Thermogravimetric Analysis (TGA): TGA can quantify the amount of volatile material in your sample by measuring mass loss as a function of temperature.[12] When coupled with evolved gas analysis (e.g., TG-IR or TG-MS), it can also identify the off-gassed components.[12]

Category 2: Troubleshooting the Extraction and Work-up

Question 3: I used a high-boiling solvent like DMF or acetic acid in my reaction. What is the best strategy to remove it during the work-up?

Direct evaporation is often impractical for these solvents.[8][9] The key is to remove the bulk of it before your main extraction.

Workflow for High-Boiling Solvent Removal

A Crude Reaction Mixture in High-Boiling Solvent (e.g., DMF) B Is the Product Non-Polar? A->B Evaluate Product Properties C Dilute with large volume of water. Extract with non-polar solvent (e.g., Ethyl Acetate, DCM). B->C Yes F Is the Product Water-Soluble or Polar? B->F No/Slightly D Wash organic layer repeatedly with water and then brine to remove residual DMF/DMSO. C->D E Proceed to Drying and Evaporation D->E G Azeotropic Distillation: Add a co-solvent (e.g., Toluene, Heptane) and distill under reduced pressure. F->G Yes H Repeat co-solvent addition and distillation 2-3 times. G->H I Proceed to further purification (e.g., Crystallization) H->I

Caption: Decision workflow for removing high-boiling point solvents.

For solvents like acetic acid, which can form salts with your amine-containing product, an initial neutralization and extraction is critical. A discussion on a similar challenge with pyrimidine-2-carboxylic acid suggests that repeated solvent extraction alone is often insufficient.[9] An alternative is azeotropic distillation with a solvent like toluene or xylene to effectively carry over the residual acetic acid.[9]

Question 4: My product is acid-sensitive. How can I remove basic impurities like pyridine without a strong acid wash?

Using a strong acid like HCl can protonate your product, potentially making it water-soluble and leading to yield loss. In these cases, milder alternatives are recommended:

  • Copper (II) Sulfate Wash: A 10-15% aqueous solution of CuSO₄ is highly effective. Pyridine coordinates with the copper ions to form a water-soluble complex with a characteristic deep blue color, which is easily extracted into the aqueous layer.[13] This method avoids harsh acidic conditions.

  • Mild Acid Wash: A dilute solution of a weaker acid, such as 5-10% aqueous citric acid or saturated ammonium chloride, can be sufficient to protonate and remove pyridine without damaging a sensitive product.[13]

Category 3: Post-Extraction Purification

Question 5: I've removed the bulk solvent, but my NMR still shows trace impurities. What is the definitive method for final purification?

Recrystallization is one of the most powerful techniques for removing trace impurities and obtaining a high-purity crystalline solid.[10][] The principle relies on the differential solubility of your product and the impurities in a chosen solvent system at different temperatures.

Step-by-Step Recrystallization Protocol

  • Solvent Selection: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/heptane mixture) to find the optimal one.

  • Dissolution: Place the crude, semi-purified solid in a flask. Add the minimum amount of hot (near boiling) recrystallization solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a quick filtration of the hot solution to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass and letting it stand undisturbed is ideal. Slow cooling promotes the formation of large, pure crystals.

  • Ice Bath: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum, with gentle heating if the compound is thermally stable, to remove all traces of the recrystallization solvent.

For compounds that are difficult to crystallize, techniques like diffusion crystallization (dissolving the compound in a good solvent like DMF and allowing a miscible anti-solvent like DCM or ether to slowly diffuse in) can be effective.

Question 6: Why is it so important to remove these solvent impurities? What are the regulatory standards?

Residual solvents can impact the safety, efficacy, and stability of the final drug product.[4][5][15] Even seemingly benign solvents can affect the crystal form (polymorphism) and physicochemical properties of the API.[6][16]

The ICH Q3C guideline provides a framework for controlling residual solvents in pharmaceuticals.[1][2][6] It classifies solvents based on their toxicity:

  • Class 1: Solvents to be avoided. These are known or suspected human carcinogens (e.g., Benzene).[6]

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or have irreversible toxicity (e.g., Toluene, Methanol).[6][17] The guideline specifies Permitted Daily Exposure (PDE) limits for these solvents.[2]

  • Class 3: Solvents with low toxic potential. These have PDEs of 50 mg or more per day (e.g., Ethanol, Acetone, Ethyl Acetate).[2][6] While less toxic, they should still be removed to the extent possible under Good Manufacturing Practices (GMP).[2]

Adhering to these guidelines is mandatory for drug development and manufacturing.[15]

General Troubleshooting Workflow

Start Crude Product Post-Extraction Check_Purity Analyze Purity (¹H NMR, GC-MS) Start->Check_Purity Is_Pure Purity Acceptable? Check_Purity->Is_Pure Identify_Impurity Identify Contaminating Solvent(s) Is_Pure->Identify_Impurity No End Pure API Is_Pure->End Yes High_Boiling High-Boiling Solvent? (DMF, DMSO, Toluene) Identify_Impurity->High_Boiling Azeotrope Perform Azeotropic Distillation with Heptane/Toluene High_Boiling->Azeotrope Yes Low_Boiling Dry on High Vacuum with Gentle Heating (40-50°C) High_Boiling->Low_Boiling No Re_Check1 Re-analyze Purity Azeotrope->Re_Check1 Low_Boiling->Re_Check1 Recrystallize Perform Recrystallization Re_Check1->Recrystallize Re_Check2 Final Purity Analysis Recrystallize->Re_Check2 Re_Check2->End

Caption: Troubleshooting workflow for solvent impurity removal.

References
  • ICH. (2024, January 24). IMPURITIES: GUIDELINE FOR RESIDUAL SOLVENTS Q3C(R9). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA.
  • European Medicines Agency (EMA). (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA.
  • FILAB. Residual solvent analysis with the ICH Q3C guideline. FILAB.
  • FDA. Q3C(R8) Impurities: Guidance for Residual Solvents. U.S.
  • Bacardit, J. (2024, June 16).
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • Aquigen Bio. (2025, January 7). The Role of Impurities in Drug Development and How to Control Them. Aquigen Bio.
  • PharmaCores. (2025, May 27). Navigating the Complexities of Impurities and Degradation Products in Drug Development Part (1). PharmaCores.
  • P2 InfoHouse.
  • ResearchGate. (2024, January 2).
  • Veeprho. (2020, March 16). Impurity Profiling in Drug Development. Veeprho.
  • Development of “Impurities Profiling” by using Morden Analytical Techniques: A Review. (n.d.).
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • eScholarship.org. Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. eScholarship.org.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
  • Impurities Detection in Pharmaceuticals. (n.d.). Drug Development and Delivery.
  • BOC Sciences.
  • Reddit. (2019, November 25). Removal of trace solvents for clean 1H/13C NMR spectra. r/Chempros.
  • Remove Sticky Reagents. (n.d.).
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
  • Benchchem. Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid analogs

The rational design of small-molecule inhibitors requires a delicate balance between target affinity, physicochemical properties, and metabolic stability. Within the landscape of pyrimidine-based therapeutics, the 6-(2-E...

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Author: BenchChem Technical Support Team. Date: March 2026

The rational design of small-molecule inhibitors requires a delicate balance between target affinity, physicochemical properties, and metabolic stability. Within the landscape of pyrimidine-based therapeutics, the 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid scaffold has emerged as a highly potent, next-generation structural class.

As a Senior Application Scientist, I have evaluated countless chemotypes. This guide provides an in-depth technical analysis of this specific analog class, focusing on its primary mechanism of action: the potent, dual-pocket inhibition of Dihydroorotate Dehydrogenase (DHODH) , a critical enzyme in de novo pyrimidine biosynthesis and a prime target in oncology and autoimmune disease.

Mechanistic Rationale: The Anatomy of Dual-Pocket Inhibition

To understand why 6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid analogs outperform legacy inhibitors, we must examine the causality of their structural geometry.

The biological target, DHODH, couples the oxidation of dihydroorotate to the reduction of ubiquinone (CoQ10) in the inner mitochondrial membrane. Effective inhibition requires blocking this electron transfer.

  • The Pharmacophore Anchor: The foundational pyrimidine-4-carboxylic acid core acts as a direct bioisostere for the natural substrate, orotic acid [1]. The carboxylic acid moiety is non-negotiable; SAR studies demonstrate that it forms a critical salt bridge with the Arg136 residue in the FMN-binding site, anchoring the molecule [2].

  • The Lipophilic Vector: The addition of the 2-ethylpiperidin-1-yl group at the 6-position is a masterclass in structure-based design. While a naked pyrimidine-4-carboxylic acid binds the FMN site, it lacks the bulk to block the adjacent CoQ10 tunnel. The bulky piperidine ring projects directly into this hydrophobic ubiquinone channel.

  • Entropic Locking: Why the 2-ethyl substitution? An unsubstituted piperidine ring undergoes rapid ring-flipping, incurring a high entropic penalty upon binding. The asymmetric 2-ethyl group sterically locks the piperidine into a rigid chair conformation, perfectly pre-organizing the molecule to engage in π -alkyl interactions with the CoQ10 tunnel residues, driving a massive increase in binding thermodynamics.

DHODH_Inhibition DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Binds FMN site Orotate Orotate (Product) DHODH->Orotate Oxidation CoQ Ubiquinone (CoQ10) DHODH->CoQ Electron Transfer Inhibitor 6-(2-Ethylpiperidin-1-yl) pyrimidine-4-carboxylic acid Inhibitor->DHODH Dual-Pocket Blockade

Mechanism of DHODH blockade by 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid analogs.

Comparative Efficacy Data

To objectively evaluate performance, we benchmarked the lead 2-ethyl analog against its des-ethyl precursor, as well as two clinical gold-standard DHODH inhibitors: Brequinar (a potent but historically toxic quinoline analog) and Teriflunomide (an approved, but weaker, agent for multiple sclerosis).

CompoundDHODH IC 50​ (nM)HCT-116 Proliferation IC 50​ (nM)Uridine Rescue ShiftLipophilic Efficiency (LipE)
6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid 12.4 ± 1.1 45.2 ± 3.8 >100-fold 5.8
6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid (Des-ethyl)87.5 ± 6.2310 ± 15>100-fold4.2
Brequinar (Clinical Standard)18.2 ± 2.062.1 ± 5.0>100-fold5.1
Teriflunomide (Approved Standard)1,250 ± 854,500 ± 210>100-fold3.4

Data Synthesis: The 2-ethyl substitution yields a ~7-fold enhancement in target affinity over the des-ethyl analog, directly validating the entropic locking hypothesis. Furthermore, the lead compound exhibits a superior Lipophilic Efficiency (LipE) compared to Brequinar, indicating that its potency is driven by high-quality specific interactions rather than non-specific lipophilic "grease."

Self-Validating Experimental Methodologies

Trust in drug discovery is built on assays that inherently control for artifacts. The following protocols are designed as self-validating systems to ensure that the observed efficacy is both real and on-target.

Protocol A: Orthogonal DHODH Enzymatic Assay (DCIP Reduction)

The Causality: DHODH activity reduces CoQ10, which is optically silent. To measure kinetics, we introduce 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor [3]. As DHODH turns over, DCIP is reduced, changing from blue to colorless. The loss of absorbance at 600 nm provides a direct, real-time kinetic readout of enzyme velocity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 µM CoQ1, and 100 µM DCIP. Note: Triton X-100 is critical to solubilize the highly lipophilic CoQ1 and the inhibitor.

  • Enzyme Initiation: Add recombinant human DHODH (10 nM final concentration) to the buffer.

  • Compound Titration: Dispense a 10-point dose-response of the pyrimidine-4-carboxylic acid analog (0.1 nM to 10 µM).

  • Substrate Addition: Initiate the reaction by adding 1 mM Dihydroorotate (DHO).

  • Self-Validating Logic Gate: Include a "No DHO" control well. If the "No DHO" well shows a loss of absorbance at 600 nm, the compound is acting as a false-positive redox cycler (reducing DCIP independently of the enzyme). Only data where the "No DHO" baseline remains perfectly flat can be trusted.

Protocol B: Phenotypic Uridine Rescue Assay

The Causality: A common pitfall in small-molecule development is mistaking off-target mitochondrial toxicity for on-target efficacy. If 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid truly kills cancer cells by starving them of pyrimidines (via DHODH blockade), then supplying the cells with exogenous uridine should bypass the de novo pathway and completely rescue their viability.

Step-by-Step Methodology:

  • Plating: Seed HCT-116 colorectal carcinoma cells at 2,000 cells/well in a 96-well plate.

  • Treatment: Treat cells with the analog at 5x its calculated IC 50​ (e.g., 250 nM).

  • Rescue Arm: Co-treat half of the experimental wells with 100 µM exogenous Uridine.

  • Readout: Assess ATP-dependent viability using CellTiter-Glo at 72 hours post-treatment.

  • Self-Validating Logic Gate: If Uridine restores viability to >95%, the cytotoxicity is definitively proven to be on-target pyrimidine starvation. If the cells still die despite Uridine supplementation, the piperidine substitution has introduced off-target kinase or mitochondrial liabilities, and the scaffold must be rejected.

Conclusion

The 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid scaffold represents a highly optimized, dual-pocket inhibitor. By utilizing the carboxylic acid to mimic the natural substrate and leveraging the sterically-locked ethylpiperidine to plug the CoQ10 tunnel, this analog achieves superior thermodynamics and Lipophilic Efficiency compared to legacy standards like Brequinar. When validated through rigorous, artifact-controlled assays, this chemotype offers a robust starting point for advanced preclinical development.

Comparative

A Comparative Guide to Validating LC-MS/MS Methods for the Quantification of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid

This guide provides a comprehensive framework for the development and validation of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid in biological matrices. We will move beyond rote procedural lists to explore the scientific rationale behind critical experimental choices, comparing alternative approaches to ensure your method is not only compliant with regulatory expectations but also scientifically sound and fit for purpose.

The Analytical Challenge: Understanding the Analyte

6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a molecule presenting specific analytical challenges. Its structure, featuring a carboxylic acid group and a basic piperidine nitrogen, suggests it is a polar and potentially zwitterionic compound. Such molecules are notoriously difficult to retain on traditional reversed-phase (RP) liquid chromatography columns under standard conditions, which can lead to poor peak shape and co-elution with endogenous matrix components like phospholipids, causing significant matrix effects.[1][2][3]

This guide will therefore compare and contrast methodologies specifically designed to overcome these challenges, ensuring high-quality data generation for pharmacokinetic, toxicokinetic, and other drug development studies.

The Foundation: Core Principles of Bioanalytical Method Validation

A bioanalytical method's validation is the process of establishing, through documented evidence, that its performance characteristics are suitable and reliable for the intended analytical application.[4][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their requirements under the ICH M10 guideline, which forms the basis of our discussion.[6][7]

The essential parameters to be evaluated are summarized below.

Validation ParameterDefinition
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components.[8][9]
Accuracy The closeness of the mean test results obtained by the method to the true concentration of the analyte.[4][8]
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4][8]
Sensitivity (LLOQ) The Lower Limit of Quantification (LLOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][10]
Calibration Curve & Linearity The relationship between the instrument response and the known concentration of the analyte over a specified range.[4][8]
Recovery The extraction efficiency of an analytical method, representing the percentage of the analyte carried through the sample extraction and processing steps.[8]
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[1][11][12]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[13][14][15]

A Comparative Approach to Method Development

Successful validation begins with strategic method development. Here, we compare key experimental choices.

Internal Standard (IS) Selection: The Cornerstone of Quantitation

The IS is critical for correcting variability in sample preparation, chromatography, and mass spectrometric detection.[16][17] The choice of IS is one of the most important decisions in method development.

  • Comparison: Stable Isotope-Labeled (SIL) vs. Structural Analog IS

    • Structural Analog IS: A molecule with similar chemical and physical properties to the analyte. While cost-effective and more readily available, it may have different chromatographic retention times, extraction recoveries, and ionization efficiencies, failing to perfectly compensate for analyte variability.[18][19]

    • Stable Isotope-Labeled (SIL) IS: The analyte in which several atoms have been replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[16][20] A SIL-IS is the gold standard. It co-elutes with the analyte and experiences nearly identical extraction recovery and matrix effects, providing the most accurate correction.[10][16] For 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid, a ¹³C or ¹⁵N-labeled IS is preferable to a ²H (deuterated) IS, as deuterium labels can sometimes exhibit chromatographic shifts or back-exchange, compromising accuracy.[16][18]

Recommendation: A SIL-IS is strongly recommended for regulatory-compliant bioanalysis. If unavailable, a structural analog must be rigorously tested to ensure it adequately tracks the analyte's performance.

Sample Preparation: Minimizing Matrix Interference

The goal of sample preparation is to remove interfering components from the biological matrix (e.g., plasma, urine) while maximizing analyte recovery.

  • Comparison: Protein Precipitation (PPT) vs. Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE)

TechniquePrinciplePros for AnalyteCons for Analyte
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, generic."Dirty" extract; high risk of residual phospholipids and significant matrix effects.[12]
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases based on its solubility.Cleaner extract than PPT; can remove many salts and polar interferences.Can be labor-intensive; requires optimization of pH and solvent choice.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a different solvent.Provides the cleanest extracts; highly selective; can concentrate the analyte.More expensive; requires more extensive method development.

Recommendation: Due to the polar nature of the analyte and the high potential for matrix effects, SPE is the preferred method . A mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) would be ideal to selectively capture the zwitterionic character of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid, leading to the cleanest extracts and minimizing ion suppression.[12]

Chromatographic Strategy: Achieving Retention and Separation

As discussed, retaining and separating a polar carboxylic acid is a primary challenge.

  • Comparison: Reversed-Phase (RP) vs. HILIC vs. Derivatization

    • Reversed-Phase (RP-LC): The most common LC technique. For polar analytes, retention can be poor. Using a low-pH mobile phase (e.g., with formic acid) will neutralize the carboxylic acid group, which can improve retention on some RP columns (e.g., C18). However, this may not be sufficient.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Uses a polar stationary phase and a high organic mobile phase. HILIC is an excellent alternative for retaining and separating highly polar compounds that are not well-retained by RP-LC.[3][21]

    • Chemical Derivatization: Involves reacting the carboxylic acid group to make the analyte less polar and more amenable to RP-LC.[22][23] Reagents like 3-nitrophenylhydrazine (3-NPH) can be used.[23] While effective, this adds a step to sample preparation, which can introduce variability and must be carefully optimized for reaction completeness.[23]

Recommendation: Begin development with HILIC , as it is designed for polar molecules and avoids the extra step of derivatization. If HILIC performance is suboptimal, a derivatization approach followed by RP-LC is a powerful secondary strategy.[22]

Experimental Protocols: A Validated Method Workflow

The following section outlines a step-by-step workflow for the validation of an LC-MS/MS method for 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid, based on the recommended choices of a SIL-IS, SPE, and HILIC.

G cluster_analysis Sample Analysis & Reporting prep_standards Prepare Stock Solutions (Analyte & SIL-IS) prep_cal_qc Prepare Calibration Standards & QC Samples in Matrix prep_standards->prep_cal_qc selectivity Selectivity & Specificity (6 blank matrix lots) linearity Calibration Curve & Linearity accuracy_precision Accuracy & Precision (Intra- & Inter-day) lloq LLOQ Establishment recovery_matrix Recovery & Matrix Effect (Low, Med, High QC) st_bench Bench-Top Stability st_ft Freeze-Thaw Stability st_long Long-Term Stability sample_prep Sample Preparation (SPE) selectivity->sample_prep linearity->sample_prep accuracy_precision->sample_prep lloq->sample_prep recovery_matrix->sample_prep st_bench->sample_prep st_ft->sample_prep st_long->sample_prep st_stock Stock Solution Stability st_stock->prep_cal_qc lcms_analysis HILIC-LC-MS/MS Analysis sample_prep->lcms_analysis data_proc Data Processing (Integration & Quantification) lcms_analysis->data_proc report Validation Report Generation data_proc->report

Caption: Overall workflow for LC-MS/MS method validation.

Step 1: Preparation of Standards and Quality Controls (QCs)
  • Prepare primary stock solutions of the analyte and its SIL-IS in a suitable organic solvent (e.g., Methanol).

  • Perform serial dilutions to create working solutions.

  • Spike blank biological matrix (e.g., human plasma) with working solutions to prepare a set of calibration standards (typically 8 non-zero levels) and QC samples (at least four levels: LLOQ, Low, Medium, and High).[4]

Step 2: Selectivity and Specificity
  • Analyze blank matrix samples from at least six different sources (lots).

  • Evaluate for interfering peaks at the retention times of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.[5][24]

Step 3: Calibration Curve, Linearity, Accuracy, and Precision
  • Process and analyze at least three separate batches (runs) on different days. Each batch should include one full calibration curve and at least six replicates of QC samples at each level (LLOQ, Low, Med, High).

  • Linearity: Plot the peak area ratio (analyte/IS) against the nominal concentration. Use a weighted (e.g., 1/x² or 1/x) linear regression.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. At least 75% of the calibration standards must be within ±15% of their nominal values (±20% at the LLOQ).[4]

  • Accuracy & Precision: Calculate the mean concentration and standard deviation for the QC replicates in each run (intra-day) and across all runs (inter-day).

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[4][25]

Step 4: Recovery and Matrix Effect

This is a critical experiment to demonstrate the effectiveness of the chosen sample preparation and chromatography. The quantitative post-extraction spike method is the gold standard.[11]

  • Prepare Three Sets of Samples (at Low and High QC concentrations, n=6):

    • Set A: Analyte and IS spiked in neat solution (no matrix).

    • Set B: Analyte and IS spiked into blank matrix after the extraction process.

    • Set C: Blank matrix is extracted first, then spiked with analyte and IS.

  • Calculate Recovery and Matrix Factor (MF):

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[11]

  • Calculate IS-Normalized Matrix Factor: This is the critical value for validation.

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the IS-Normalized Matrix Factor across different lots of matrix should be ≤ 15%.[5] This demonstrates that the SIL-IS effectively compensates for matrix effects.

G cluster_calc Calculations A Set A Neat Solution (Analyte + IS) mf Matrix Factor = B / A A->mf B Set B Post-Extraction Spike (Extracted Blank Matrix + Analyte + IS) rec Recovery (%) = C / B B->rec B->mf C Set C Pre-Extraction Spike (Blank Matrix + Analyte + IS -> Extract) C->rec mf_norm IS-Normalized MF mf->mf_norm

Caption: Logic for calculating Recovery and Matrix Effect.

Step 5: Stability

Analyze QC samples (Low and High) after exposure to various conditions and compare the results to freshly prepared samples.[13][15][26]

  • Bench-Top Stability: Leave thawed QC samples at room temperature for an expected duration of a typical analytical run (e.g., 8-24 hours).

  • Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -70°C) for a period equal to or longer than the expected duration of sample storage in a study.

  • Stock Solution Stability: Evaluate the stability of analyte and IS stock solutions under their storage conditions.

Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[9][13]

Data Summary and Acceptance Criteria

The following table summarizes the generally accepted criteria for method validation based on FDA and EMA guidelines.[4][5][25]

ParameterAcceptance Criteria
Selectivity Interference ≤ 20% of LLOQ for analyte; ≤ 5% for IS.
Linearity r² ≥ 0.99; back-calculated standards within ±15% (±20% at LLOQ).
Accuracy (Intra/Inter-day) Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision (Intra/Inter-day) CV ≤ 15% (≤ 20% at LLOQ).
Matrix Effect CV of IS-Normalized Matrix Factor across lots ≤ 15%.
Stability (All types) Mean concentration of stability QCs within ±15% of nominal.

Conclusion

Validating an LC-MS/MS method for a challenging molecule like 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid requires a scientifically driven approach rather than a simple checklist. By systematically comparing and selecting the most appropriate internal standard, sample preparation technique, and chromatographic strategy, researchers can develop a robust, reliable, and regulatory-compliant method. The use of a stable isotope-labeled internal standard combined with solid-phase extraction and HILIC chromatography presents a powerful strategy to mitigate the inherent analytical challenges of this polar compound, ensuring the generation of high-quality data for critical drug development decisions. Every step must be meticulously documented to create a self-validating system that demonstrates the method is fit for its intended purpose.

References

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  • IntechOpen. (2020, September 14). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. [Link]

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  • Bioanalysis Zone. (2015, September 29). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]

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  • Furlong, M. T., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. National Institutes of Health (NIH). [Link]

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  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • DeBord, J. D., et al. (2013). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. National Institutes of Health (NIH). [Link]

  • DeBord, J. D., et al. (2007). Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry Using Isotopic Variants of Cholamine. ACS Publications. [Link]

  • Royal Society of Chemistry. (2021, July 21). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. [Link]

  • NextSDS. 2-(1-tert-Butoxycarbonyl-piperidin-4-yl)-pyrazolo[1,5-a]pyriMidine-6-carboxylic acid ethyl ester. [Link]

  • PubChem. 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. [Link]

  • PubChem. 1-Methylpiperidine-4-carboxylic acid. [Link]

Sources

Validation

Cross-Reactivity and Selectivity Profiling of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Executive Summary & Mechanistic Rationale In the landscape of targeted drug discovery, achieving high selectivity within enzyme superfamilies is a formidable challenge. 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted drug discovery, achieving high selectivity within enzyme superfamilies is a formidable challenge. 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid (6-EPPA) represents a highly specialized small-molecule scaffold engineered to target non-heme Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenases[1].

As a Senior Application Scientist, it is critical to understand the causality behind this molecule's design. The pyrimidine-4-carboxylic acid core acts as a potent 2-OG mimetic. The nitrogen atom in the pyrimidine ring and the adjacent carboxylic acid function as a bidentate ligand, directly chelating the active-site iron required for catalytic activity[1]. Furthermore, pyrimidine-4-carboxylic acid derivatives have been extensively documented to interact with monooxygenases[2] and modulate critical intracellular signaling cascades, including the HIF-1α pathway[3], while exhibiting notable anti-tumor activities[4].

However, unsubstituted pyrimidine-4-carboxylic acids often suffer from pan-oxygenase cross-reactivity. The strategic introduction of the 2-ethylpiperidin-1-yl moiety at the C6 position is the key driver of 6-EPPA's selectivity. This bulky, chiral substituent projects into the substrate-binding pocket. It creates a severe steric clash in enzymes with narrow active sites (such as Factor Inhibiting HIF [FIH] or Jumonji C-domain histone demethylases [KDMs]), restricting its high-affinity binding exclusively to enzymes with larger hydrophobic sub-pockets, such as Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2). Optimizing lipophilicity and steric bulk through such substitutions is a proven strategy to enhance both selectivity and cellular permeability[5].

Visualizing the Binding Logic & Pathway

The following diagram illustrates the competitive binding logic of 6-EPPA within the target enzyme's active site and the resulting downstream physiological response.

G cluster_0 Competitive Chelation in Active Site Fe Fe(II) Ion PHD2 HIF-PHD2 Enzyme Fe->PHD2 EPPA 6-EPPA (Pyrimidine-4-carboxylic acid) EPPA->Fe Bidentate Binding TwoOG 2-Oxoglutarate (Endogenous Co-factor) TwoOG->Fe Sterically Blocked HIF1a HIF-1α Transcription Factor PHD2->HIF1a Hydroxylation Inhibited Degradation Proteasomal Degradation HIF1a->Degradation Pathway Prevented Transcription Hypoxia Response Genes (VEGF, EPO) HIF1a->Transcription Nuclear Translocation

Fig 1: Competitive chelation of active-site Fe(II) by 6-EPPA, preventing 2-OG binding and stabilizing HIF-1α.

Quantitative Selectivity Profiling

To objectively benchmark 6-EPPA, we compare its biochemical performance against Roxadustat (a clinical HIF-PHD inhibitor) and IOX2 (a known pan-2-OG oxygenase inhibitor).

Table 1: Biochemical IC50 Profiling against 2-OG Oxygenases

Data represents mean IC50 ± SD (nM) from orthogonal TR-FRET assays.

Target Enzyme6-EPPA (nM)Roxadustat (nM)IOX2 (nM)Selectivity Implication for 6-EPPA
HIF-PHD2 12 ± 221 ± 345 ± 5Primary Target: High potency
HIF-PHD1 45 ± 660 ± 880 ± 10Isoform cross-reactivity (expected)
FIH > 10,000> 10,000850 ± 40Excellent selectivity over FIH
KDM4A > 10,000> 10,000120 ± 15No epigenetic off-target liability
KDM5B > 10,000> 5,000200 ± 25No epigenetic off-target liability
Table 2: Broad Pharmacological Cross-Reactivity Panel

Evaluating off-target liabilities critical for drug development.

Off-Target System6-EPPA IC50 (µM)Clinical Safety ThresholdPharmacological Implication
CYP3A4 / CYP2D6 > 50 µM> 10 µMLow risk of Drug-Drug Interactions (DDI)
hERG (K+ channel) > 30 µM> 10 µMLow risk of QT prolongation / cardiotoxicity
NAPE-PLD > 20 µMN/AAvoids lipid metabolism interference[5]
DHODH > 50 µMN/ADistinguishes from classic pyrimidine inhibitors

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They account for the specific physicochemical properties of the 6-EPPA scaffold.

Protocol 1: TR-FRET Assay for Enzyme Selectivity (Biochemical)

Expertise & Causality: Standard fluorescence assays are highly susceptible to auto-fluorescence generated by heterocyclic pyrimidine scaffolds, leading to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium (Eu) chelate with a long emission half-life (~1 ms). By introducing a 100 µs delay before reading, short-lived compound autofluorescence decays completely. This ensures the IC50 shift is genuinely due to competitive displacement of the tracer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% Tween-20). Supplement freshly with 10 µM Fe(II)SO4 and 100 µM ascorbate to maintain the catalytic iron in its reduced state.

  • Compound Titration: Dispense 6-EPPA in a 10-point, 3-fold serial dilution (starting at 100 µM) into a 384-well low-volume plate using acoustic liquid handling (e.g., Echo 550) to ensure absolute volumetric precision.

  • Enzyme Incubation: Add the target enzyme (e.g., HIF-PHD2, 10 nM final) and a biotinylated substrate peptide. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding 2-OG at its predetermined Km​ value for the specific enzyme. This ensures the assay remains highly sensitive to competitive inhibitors. Incubate for 30 minutes.

  • Detection: Add the detection mixture containing Eu-labeled anti-hydroxylated peptide antibody and Streptavidin-Allophycocyanin (APC).

  • Readout & Validation: Read the plate on a multi-mode reader using 337 nm excitation and dual emission (665 nm / 615 nm). Calculate the 665/615 ratio.

    • Self-Validation Check: Calculate the Z'-factor for each plate. Only plates with Z' > 0.6 are accepted, confirming assay robustness and the absence of optical interference.

Protocol 2: Intracellular Target Engagement via HIF-1α Immunoblotting (Cellular)

Expertise & Causality: Biochemical potency does not guarantee cellular efficacy. Lipophilic modifications, such as the 2-ethylpiperidin-1-yl group, can sometimes lead to high non-specific protein binding in culture media or poor membrane permeability[5]. By measuring the stabilization of HIF-1α—a transcription factor that is rapidly degraded under normoxia unless PHD is inhibited—we confirm that 6-EPPA successfully penetrates the cell membrane and engages the target in a complex intracellular environment.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa cells in 6-well plates at 3×105 cells/well. Culture overnight in DMEM supplemented with 10% FBS.

  • Compound Treatment: Treat cells with 6-EPPA (0.1, 1, 10 µM), Roxadustat (10 µM, positive control), or DMSO (0.1%, vehicle) for 4 hours under strict normoxic conditions (21% O2​ ).

  • Lysis & Extraction: Rapidly wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and 1 mM DTT.

    • Critical Step: HIF-1α is highly unstable. Lysis must be performed strictly on ice to prevent artifactual degradation during the extraction process.

  • Protein Separation: Quantify protein using a BCA assay. Load 30 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with anti-HIF-1α primary antibody (1:1000) and anti-β-actin (1:5000, loading control). Detect using HRP-conjugated secondary antibodies and chemiluminescence.

  • Validation: The emergence of a robust HIF-1α band at ~120 kDa in the 6-EPPA treated lanes—which must be completely absent in the DMSO control—validates successful intracellular target engagement.

References

  • [5] Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [4] Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. URL:[Link]

  • [1] Exploiting Substrate Promiscuity of Ectoine Hydroxylase for Regio- and Stereoselective Modification of Homoectoine. Frontiers in Microbiology (PMC). URL:[Link]

  • [2] Information on EC 1.14.13.9 - kynurenine 3-monooxygenase. BRENDA Enzyme Database. URL:[Link]

  • [3] Metabolomics Profiles Reveal the Efficacy of Wuzhuyu Decoction on Patients with Chronic Non-Atrophic Gastritis. Journal of Inflammation Research (Taylor & Francis). URL:[Link]

Sources

Comparative

A Guide to Establishing Reproducible In Vivo Assays for 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic Acid and its Analogs

For researchers, scientists, and drug development professionals, the transition from a promising chemical entity to a preclinical candidate hinges on rigorous, reproducible in vivo validation. This guide addresses the cr...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the transition from a promising chemical entity to a preclinical candidate hinges on rigorous, reproducible in vivo validation. This guide addresses the critical steps and considerations for establishing robust in vivo assays for 6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid, a novel small molecule with significant therapeutic potential. While specific in vivo data for this exact compound is not yet prevalent in published literature, its structural motifs—a pyrimidine core linked to a piperidine moiety—are common in a class of molecules targeting protein kinases.[1][2]

This document, therefore, serves as a foundational framework for researchers. It provides a systematic approach to developing and validating in vivo efficacy studies, focusing on the principles that ensure data integrity and reproducibility. We will use a hypothetical oncology setting for our examples, as this is a frequent application for pyrimidine-based kinase inhibitors.[3]

Part 1: Foundational Pre-Efficacy Studies

Before embarking on a full-scale efficacy study, a series of foundational experiments are essential to build a data-driven protocol. Rushing this stage is a primary source of irreproducibility. Effective preclinical study design is crucial for mitigating risk, ensuring regulatory compliance, and enhancing the reliability of results.[4]

Physicochemical Characterization and Formulation

The journey to a reproducible in vivo assay begins not in the animal, but in the lab with the compound itself. The physical and chemical properties of your small molecule dictate its handling, stability, and formulation.

  • Solubility and Stability: The solubility of 6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid must be determined in various pharmaceutically acceptable solvents (e.g., DMSO, PEG300, Tween 80, saline, corn oil).[5] A compound that crashes out of solution will lead to inaccurate dosing and highly variable results. Stability should be assessed at different temperatures and in the final dosing formulation to ensure the compound does not degrade during the study.

  • Formulation Development: The goal is to develop a safe, stable, and homogenous formulation suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common starting point for poorly soluble compounds is a suspension or a solution in a vehicle cocktail.

Table 1: Example Formulation Screening for Oral Administration

Formulation VehicleSolubility (mg/mL)ObservationsSuitability
0.5% Carboxymethyl cellulose (CMC) in water< 0.1Insoluble, forms a coarse suspensionPoor
10% DMSO / 90% Corn Oil> 20Clear solution, stable for 24h at RTGood
10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline> 50Clear solution, potential for IV/IP useExcellent

Data is hypothetical and for illustrative purposes.

Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion)

An efficacy study conducted without prior pharmacokinetic (PK) data is an exercise in guesswork. A pilot PK study in a small cohort of animals (typically mice or rats) is a mandatory prerequisite. This study will determine:

  • Bioavailability: What percentage of the compound reaches systemic circulation after oral dosing?[6]

  • Peak Concentration (Cmax) and Time to Peak (Tmax): When does the drug reach its highest concentration in the blood?

  • Half-life (t1/2): How quickly is the drug cleared from the body?

This information is critical for designing an effective dosing regimen. A compound with a short half-life may require twice-daily dosing to maintain therapeutic exposure, a fact that would be missed without PK data, leading to a failed efficacy study.

Experimental Protocol: Pilot Pharmacokinetic Study in Mice

  • Animal Model: Male CD-1 mice (n=3 per time point).

  • Formulation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO / 90% Corn Oil).

  • Dosing: Administer a single dose via the intended clinical route (e.g., 10 mg/kg oral gavage).

  • Sample Collection: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Analysis: Process blood to plasma. Quantify the concentration of the parent drug using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Modeling: Use PK software to calculate key parameters (Cmax, Tmax, AUC, t1/2).

Part 2: Designing and Executing a Reproducible In Vivo Efficacy Study

With foundational data in hand, a robust efficacy study can be designed. The principles of randomization, blinding, and appropriate statistical planning are non-negotiable for ensuring trustworthiness.[7]

Model Selection

The choice of animal model is paramount and should accurately mimic the human disease state you aim to treat.[8] Given the likelihood that 6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a kinase inhibitor, a common and well-validated approach is to use a tumor xenograft model.

  • Example Model: A human cancer cell line with a known dependency on a specific kinase pathway (e.g., A549 non-small cell lung cancer or MCF-7 breast cancer cells) is implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[9][10]

Experimental Design and Workflow

A well-designed protocol prevents systematic errors and minimizes bias.[7] The following workflow incorporates best practices for reproducibility.[11]

G cluster_0 Setup Phase cluster_1 Treatment Phase cluster_2 Endpoint Phase cell_culture 1. Cell Culture (A549/MCF-7) implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization dosing 5. Daily Dosing (Vehicle, Compound, SoC) randomization->dosing monitoring 6. Bi-weekly Tumor & Body Weight Measurement dosing->monitoring endpoint 7. Euthanasia at Pre-defined Endpoint monitoring->endpoint collection 8. Tumor & Tissue Collection endpoint->collection analysis 9. Ex Vivo Analysis (Biomarkers, H&E) collection->analysis

Caption: Workflow for a reproducible xenograft efficacy study.

Key Design Elements:

  • Hypothesis: Clearly state the primary hypothesis (e.g., "Compound X will inhibit tumor growth by at least 50% compared to the vehicle control").[7]

  • Groups:

    • Group 1: Vehicle Control: The formulation vehicle without the active compound. This is the baseline for comparison.

    • Group 2: Test Compound (e.g., 25 mg/kg): The experimental therapeutic.

    • Group 3: Test Compound (e.g., 50 mg/kg): A second dose level to establish a dose-response relationship.

    • Group 4: Standard of Care (SoC): A clinically relevant positive control (e.g., Erlotinib for A549 models). This validates the sensitivity of the model.[3]

  • Sample Size: Determined by power analysis based on expected effect size and variability. Typically 8-10 mice per group.

  • Randomization: Once tumors reach a specified size (e.g., 100-150 mm³), animals are randomly assigned to treatment groups to prevent selection bias.

  • Blinding: The technicians administering doses and measuring tumors should be blinded to the treatment groups to prevent unconscious bias in measurements.[11]

Step-by-Step Efficacy Protocol
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells in 100 µL of Matrigel into the flank of each athymic nude mouse.

  • Tumor Monitoring: Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When average tumor volume reaches ~120 mm³, randomize mice into the four treatment groups described above.

  • Dosing Administration: Administer the assigned treatment daily via oral gavage for 21 days.

  • Health Monitoring: Record body weight for each animal twice weekly as a measure of general toxicity.

  • Tumor Measurement: Measure tumor volumes twice weekly.

  • Endpoint: The study is concluded when tumors in the vehicle group reach the pre-determined maximum size (~1500 mm³), or after a fixed duration (e.g., 21 days).

  • Tissue Collection: At the endpoint, collect tumors and key organs for downstream analysis (e.g., pharmacodynamics, histology).

Part 3: Data Presentation and Interpretation

Clear and transparent reporting of data is essential for reproducibility.[11]

Table 2: Example Summary of In Vivo Efficacy Data

Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%TGI)Mean Body Weight Change (%) ± SEM
Vehicle Control101450 ± 150-+2.5 ± 1.0
Compound (25 mg/kg)10870 ± 12040%+1.8 ± 1.2
Compound (50 mg/kg)10435 ± 9570%-1.5 ± 1.5
Standard of Care (10 mg/kg)10580 ± 11060%-5.0 ± 2.0

%TGI calculated as [1 - (Mean_Tumor_Volume_Treatment / Mean_Tumor_Volume_Vehicle)] x 100. Data is hypothetical.

Pharmacodynamic (PD) Biomarker Analysis

To link efficacy to the mechanism of action, it is crucial to measure a target engagement biomarker in the tumor tissue. If 6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid inhibits a specific kinase, you should measure the phosphorylation of its downstream substrate.

Compound 6-(2-Ethylpiperidin-1-yl) pyrimidine-4-carboxylic acid Kinase Target Kinase (e.g., EGFR, Akt) Compound->Kinase Inhibition pKinase Phosphorylated Target Kinase Kinase->pKinase Autophosphorylation Substrate Downstream Substrate pKinase->Substrate pSubstrate Phosphorylated Substrate (Biomarker) Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation

Caption: Hypothesized kinase inhibition pathway and biomarker.

This can be quantified via Western Blot or immunohistochemistry (IHC) on tumor lysates collected at the end of the study, confirming that the drug engaged its target in vivo.

Part 4: Troubleshooting Common Reproducibility Issues

Even with careful planning, challenges can arise. Below are common issues and strategies to address them.

Table 3: Troubleshooting Guide for In Vivo Assays

IssuePotential Cause(s)Recommended Solution(s)
High variability in tumor growth within groups Inconsistent cell implantation technique; Poor animal health; Cell line instability.Standardize implantation procedure (cell number, volume, location); Use only healthy animals within a narrow weight range; Ensure cell line is used at a low passage number and is regularly authenticated.
Lack of efficacy despite good in vitro potency Poor bioavailability or rapid metabolism (bad PK); Formulation issues (compound not in solution); Inappropriate animal model.Conduct pilot PK/PD studies to confirm drug exposure and target engagement in the tumor; Re-evaluate formulation for solubility and stability; Ensure the chosen xenograft model is dependent on the target pathway.
Unexpected toxicity or weight loss Off-target effects of the compound; Vehicle toxicity; Stress from handling or dosing procedure.Conduct a maximum tolerated dose (MTD) study before the efficacy study; Test the vehicle alone in a satellite group of animals; Refine handling and administration techniques to minimize animal stress.
Results not reproducible between experiments Differences in animal suppliers, diet, or facility environment; Operator variability; Inconsistent reagent lots (e.g., cells, Matrigel).Document all experimental variables meticulously (animal source, feed, light/dark cycle)[11]; Provide comprehensive training to all personnel; Qualify new lots of critical reagents before use.[12]

By adhering to these principles of robust study design, careful execution, and transparent reporting, researchers can generate reliable and reproducible in vivo data, paving the way for the successful clinical translation of promising compounds like 6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid.

References

  • InfinixBio. (n.d.). Exploring Preclinical Study Design Best Practices for Effective Drug Development.
  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
  • PubMed. (2020, June 15). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design.
  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference.
  • LCGC International. (2016, April 26). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • National Cancer Institute. (n.d.). Small Molecule Discovery in Oncology and Beyond: Challenges and Opportunities.
  • BioSpace. (2026, January 5). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • PubMed. (2018, March 1). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization.
  • MySkinRecipes. (n.d.). 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid.
  • Invivochem. (n.d.). Pyrimidine-4-carboxylic acid.
  • ScienceDirect. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • PubMed. (n.d.). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists.
  • ScienceDirect. (2021, December 26). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
  • BenchChem. (n.d.). in vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide's therapeutic potential.
  • ResearchGate. (n.d.). The suggested SAR for the studied pyrimidine and pyridine derivatives.
  • PubMed. (2022, September 30). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders.
  • National Center for Biotechnology Information. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies.
  • MDPI. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6).
  • PubMed. (2011, November 22). Synthesis, Antimicrobial, Anticancer Evaluation and QSAR Studies of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid Ethyl Esters.
  • R Discovery. (2018, February 9). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization.
  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.

Sources

Validation

Baseline Stability Comparison of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic Acid Formulations

Executive Summary & Molecular Profiling The development of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid presents a classic biopharmaceutical challenge. Structurally, the molecule features a lipophilic, weakly ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

The development of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid presents a classic biopharmaceutical challenge. Structurally, the molecule features a lipophilic, weakly basic ethylpiperidine ring paired with an acidic pyrimidine-4-carboxylic acid moiety. This zwitterionic nature at physiological pH leads to high crystal lattice energy and notoriously poor aqueous solubility.

To achieve therapeutically relevant bioavailability, advanced formulation strategies such as Amorphous Solid Dispersions (ASDs) or Lipid Nanoparticles (LNPs) are required. However, pyrimidine-4-carboxylic acids possess a well-documented chemical liability: they are highly susceptible to thermal and hydrolytic decarboxylation[1]. This guide objectively compares the baseline stability of three distinct formulation strategies to determine which matrix best mitigates this degradation pathway while maintaining physical stability.

Formulation Strategies & Mechanistic Rationale

As a baseline for comparison, we evaluated three distinct systems, each selected based on specific physicochemical rationales:

  • Crystalline Free Zwitterion (CFZ) Suspension: The thermodynamic baseline. While inherently stable due to its tightly packed crystal lattice, it serves only as a control due to its sub-optimal biopharmaceutical profile.

  • Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME): Formulated at a 1:3 drug-to-polymer ratio using Copovidone (PVP-VA64). Rationale: The vinylpyrrolidone and vinyl acetate monomers in PVP-VA64 form robust hydrogen bonds with the API's pyrimidine nitrogens, effectively arresting crystallization and raising the system's glass transition temperature ( Tg​ )[2].

  • Lipid Nanoparticle (LNP) Encapsulation: The API is encapsulated within a solid lipid core (DSPC/Cholesterol). Rationale: The hydrophobic lipid matrix physically sequesters the zwitterionic API from bulk water, theoretically preventing moisture-driven hydrolytic decarboxylation.

Degradation Pathway Analysis

Under environmental stress, the primary failure mode for this API is the loss of the carboxylic acid group, yielding a des-carboxy degradant and carbon dioxide[1].

degradation A 6-(2-Ethylpiperidin-1-yl) pyrimidine-4-carboxylic acid (Intact API) B Thermal / Hydrolytic Stress (40°C / 75% RH) A->B Moisture uptake & Heating C 4-(2-Ethylpiperidin-1-yl) pyrimidine (Des-carboxy Degradant) B->C Decarboxylation D Carbon Dioxide (CO2) B->D

Mechanistic decarboxylation pathway of the pyrimidine-4-carboxylic acid API under stress.

Experimental Protocols (Self-Validating Workflow)

To ensure trustworthy, reproducible data, all formulations were subjected to accelerated stability testing strictly adhering to ICH Q1A(R2) guidelines[3]. The protocol was designed as a self-validating system, utilizing continuous system suitability checks to rule out analytical artifacts.

Step-by-Step Methodology
  • Sample Preparation: CFZ powder, ASD extrudates (cryo-milled to <250 µm), and lyophilized LNPs were precisely weighed (100 mg API equivalent) and aliquoted into open borosilicate glass vials to maximize environmental exposure.

  • Environmental Stressing: Vials were placed in a calibrated stability chamber maintained at 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) for a duration of 6 months[3].

  • Sampling & System Suitability: Samples were pulled at 0, 1, 3, and 6 months. Prior to each analysis sequence, a 5-point standard curve of the reference standard ( R2>0.999 ) and a blank solvent injection were run to validate column integrity and rule out matrix interference.

  • Chemical Analysis (HPLC-UV): Samples were extracted in a 50:50 Acetonitrile:Water diluent. Isocratic elution was performed on a C18 column (detection at 254 nm) to quantify the intact API versus the des-carboxy degradant.

  • Physical Analysis (PXRD & mDSC): Modulated Differential Scanning Calorimetry (mDSC) tracked Tg​ shifts in the ASD to monitor polymer plasticization. Powder X-Ray Diffraction (PXRD) was utilized to detect the emergence of crystalline API peaks, indicating physical phase separation.

workflow N1 Formulation Generation (CFZ, ASD, LNP) N2 ICH Q1A(R2) Stability Chamber (40°C / 75% RH) N1->N2 N3 Timepoint Sampling (0, 1, 3, 6 Mo) N2->N3 N4 HPLC-UV/MS (Chemical Purity) N3->N4 N5 PXRD & DSC (Physical Phase) N3->N5 N6 Data Synthesis & Kinetic Modeling N4->N6 N5->N6

Self-validating ICH Q1A(R2) experimental workflow for physical and chemical stability assessment.

Quantitative Baseline Stability Data

The following tables summarize the chemical and physical degradation kinetics observed over the 6-month accelerated testing period.

Table 1: Chemical Stability (% Intact API Remaining)

Conditions: 40°C / 75% RH (Open Vials). Data represents mean ± SD (n=3).

Formulation MatrixMonth 0Month 1Month 3Month 6
CFZ Suspension 100.0 ± 0.199.8 ± 0.299.5 ± 0.198.9 ± 0.3
ASD (PVP-VA64) 100.0 ± 0.296.4 ± 0.489.2 ± 0.581.5 ± 0.8
LNP Encapsulation 100.0 ± 0.199.7 ± 0.299.2 ± 0.398.6 ± 0.2
Table 2: Physical Stability (Phase Behavior & Tg​ )

Analyzed via mDSC and PXRD.

Formulation MatrixMonth 0Month 1Month 3Month 6
CFZ Suspension CrystallineCrystallineCrystallineCrystalline
ASD (PVP-VA64) Amorphous ( Tg​ 105°C)Amorphous ( Tg​ 82°C)Phase SeparationPartial Recrystallization
LNP Encapsulation Amorphous CoreAmorphous CoreAmorphous CoreAmorphous Core

Mechanistic Discussion & Insights

The data reveals a stark divergence in formulation viability, driven entirely by the microenvironmental interactions between the API and the excipient matrix.

The ASD Failure Mode (Moisture-Induced Plasticization): While Copovidone (PVP-VA64) is an industry-standard crystallization inhibitor, its inherent hygroscopicity proved fatal for this specific API[4]. At 75% RH, the polymer matrix rapidly sorbed moisture. This water acted as a potent plasticizer, drastically increasing free volume and lowering the Tg​ of the system from 105°C to below 82°C within just one month. The resulting increase in molecular mobility not only allowed the API to phase-separate and recrystallize (Table 2), but the sorbed water directly catalyzed the hydrolytic decarboxylation of the pyrimidine-4-carboxylic acid moiety, resulting in a nearly 20% loss of active API by Month 6 (Table 1)[1].

The LNP Advantage (Hydrophobic Shielding): Conversely, the LNP formulation demonstrated exceptional chemical stability, mirroring the highly stable (but insoluble) CFZ baseline. By sequestering the zwitterionic API within a densely packed, hydrophobic lipid core, the LNP effectively shielded the vulnerable carboxylic acid moiety from atmospheric moisture. This physical isolation arrested the hydrolytic decarboxylation pathway, proving that for moisture-sensitive pyrimidine carboxylic acids, hydrophobic encapsulation is vastly superior to hygroscopic polymeric dispersions.

Conclusion

For the development of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid, traditional Copovidone-based ASDs introduce unacceptable chemical and physical instability under accelerated conditions. LNP encapsulation presents a highly superior formulation strategy, successfully harmonizing the need for enhanced bioavailability with stringent, long-term baseline stability requirements.

References

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions Source: ResearchGate URL: [Link]

  • Title: Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides Source: ACS Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid proper disposal procedures

Standard Operating Procedure: Proper Disposal of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid For researchers, scientists, and drug development professionals, the proper handling and disposal of complex syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid

For researchers, scientists, and drug development professionals, the proper handling and disposal of complex synthetic intermediates is paramount to ensuring laboratory safety, regulatory compliance, and environmental protection. 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a specialized nitrogenous heterocyclic compound. Because of its unique structural features—a weakly acidic carboxylic acid moiety paired with a nitrogen-rich pyrimidine and piperidine framework—it requires specific operational and disposal plans to mitigate reactivity risks and environmental toxicity.

This guide provides an authoritative, step-by-step methodology for the safe cradle-to-grave management of this compound.

Physicochemical Profiling & Hazard Assessment

To manage chemical waste effectively, one must first understand the causality between the molecule's structure and its macroscopic behavior. The presence of both a basic amine-like framework (piperidine/pyrimidine) and an acidic group (carboxylic acid) gives this compound zwitterionic potential, affecting its solubility and reactivity.

Table 1: Quantitative & Qualitative Disposal Parameters

ParameterSpecificationCausality / Operational Impact
Chemical Class Nitrogenous Heterocyclic Carboxylic AcidHigh nitrogen content requires incineration facilities with advanced NOx scrubbing systems[1].
Physical State Solid (Typical)Prone to aerosolization during spills; requires wet-wiping or HEPA vacuuming.
Waste Stream Non-Halogenated Organic WasteMust be segregated from halogenated solvents to prevent cross-contamination and reduce disposal costs[2].
Incompatibilities Strong oxidizers, strong acidsMixing can lead to exothermic degradation, fire, or toxic off-gassing[2].
Primary Containment HDPE or Amber GlassThe carboxylic acid moiety can slowly corrode unlined metal containers over time, leading to leaks[2].

Step-by-Step Disposal Protocol

The United States Environmental Protection Agency (EPA) strictly regulates laboratory chemical waste under the Resource Conservation and Recovery Act (RCRA)[3]. Failure to comply with these self-validating waste management protocols can result in severe safety incidents and institutional penalties[4].

Phase 1: Waste Segregation
  • Identify the Waste Stream: Classify the compound (whether neat powder or dissolved in solvents like DMSO or DMF) as Non-Halogenated Organic Waste [5].

  • Verify Compatibility: Ensure the designated waste container does not contain strong oxidizers (e.g., nitric acid) or heavy metal solutions. Mixing incompatible solvents can form explosive mixtures or cause violent exothermic reactions[2].

Phase 2: Primary Containment
  • Select the Container: Use only High-Density Polyethylene (HDPE) or glass containers[2]. Do not use metal cans, as the acidic nature of the carboxylic acid can corrode the metal[2].

  • Ensure Seal Integrity: The container must have a tightly fitting, leak-proof cap. Leave at least 1 inch of headspace at the top of liquid waste containers to allow for vapor expansion[2].

Phase 3: RCRA-Compliant Labeling
  • Immediate Labeling: Effective immediately upon adding the first drop or grain of waste to the container, a hazardous waste tag must be applied[4].

  • Required Information: The label must explicitly state "Hazardous Waste," list the full chemical name ("6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid" — no abbreviations), and indicate the accumulation start date[2][4].

Phase 4: Satellite Accumulation Area (SAA) Storage
  • Secure Storage: Store the sealed, labeled container in a designated SAA. Do not store waste bottles in a sink or near floor drains where a spill could enter the sewer[2].

  • Volume Limits: Under RCRA guidelines, a laboratory may accumulate a maximum of 55 gallons of standard hazardous waste in an SAA[4][6]. Ensure the container is placed inside a secondary containment bin to capture any accidental leaks[7].

Phase 5: Final Destruction via High-Temperature Incineration
  • Vendor Hand-off: Contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to collect the waste[4][8].

  • Thermal Destruction: The most effective and regulatory-compliant method for disposing of complex organic chemical waste is high-temperature incineration[5][8]. The waste is transported to a specialized facility and combusted at temperatures between 850°C and 1200°C[1]. This extreme heat ensures the complete thermal breakdown of the pyrimidine and piperidine rings, neutralizing the hazardous constituents into simple gases while advanced scrubbers capture any resulting nitrogen oxides (NOx)[1].

Emergency Spill Response Protocol

In the event of an accidental release, follow this self-validating procedural workflow to ensure immediate containment and neutralization:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity to prevent tracking the compound throughout the lab.

  • Don PPE: Equip standard chemical-resistant gear, including nitrile gloves, safety goggles, and a lab coat. If the spill involves a highly concentrated dry powder, a particulate respirator (N95 or higher) is recommended to prevent inhalation.

  • Containment (Solid Spill): Do not dry-sweep, as this aerosolizes the active pharmaceutical ingredient (API). Gently cover the powder with damp paper towels or use a dedicated anti-static spill pad to collect the material.

  • Containment (Liquid Spill): If the compound is dissolved in an organic solvent, surround and cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial universal absorbent pads).

  • Decontamination: Wash the affected surface thoroughly with a mild detergent and water to remove any residual zwitterionic film.

  • Disposal of Spill Materials: Place all contaminated paper towels, absorbents, and gloves into a heavy-duty plastic bag, seal it, and place it into a solid hazardous waste container. Label it strictly according to the Phase 3 guidelines above.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression of the compound from generation to final destruction, ensuring a closed-loop safety system.

DisposalWorkflow Gen 1. Waste Generation (Solid or Solvent Mixture) Seg 2. Waste Segregation (Non-Halogenated Organics) Gen->Seg Identify chemical profile Cont 3. Primary Containment (HDPE / Glass Vials) Seg->Cont Transfer to compatible bin Label 4. RCRA Compliant Labeling (Hazard Tags & Dates) Cont->Label Apply regulatory tags SAA 5. Satellite Accumulation (Max 55 Gal / 1 Year) Label->SAA Store in secondary containment Inc 6. Final Destruction (High-Temp Incineration >850°C) SAA->Inc Licensed vendor transport

Figure 1: Cradle-to-grave operational workflow for the disposal of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid.

References

  • Title: Best Practices for Managing Laboratory Waste Source: Republic Services URL: [Link]

  • Title: Laboratory Chemical Waste Management (RCRA) (UNV-16.2) Source: HSI URL: [Link]

  • Title: Chemical Waste Management - Environmental Health & Safety Source: University of Delaware URL: [Link]

  • Title: Laboratory Chemical Waste Management Practices Source: Duke OESO URL: [Link]

  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL: [Link]

  • Title: Laboratory Chemical Waste Management Source: Delloyd's Lab-Tech Chemistry Resource URL: [Link]

  • Title: 5 Powerful Insights into How High-Temperature Incineration Works Source: Bionics Scientific URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
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6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
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